(2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium;chloride
Description
Propriétés
Numéro CAS |
123-46-6 |
|---|---|
Formule moléculaire |
C5H14ClN3O |
Poids moléculaire |
167.64 g/mol |
Nom IUPAC |
2-(trimethylazaniumyl)ethanehydrazonate;hydrochloride |
InChI |
InChI=1S/C5H13N3O.ClH/c1-8(2,3)4-5(9)7-6;/h4,6H2,1-3H3;1H |
Clé InChI |
YSULOORXQBDPCU-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CC(=O)NN.[Cl-] |
Autres numéros CAS |
123-46-6 |
Pictogrammes |
Irritant |
Synonymes |
2-Hydrazinyl-N,N,N-trimethyl-2-oxo-ethanaminium Chloride; (Carboxymethyl)trimethylammonium Chloride Hydrazide; (Carboxymethyl)trimethyl-ammonium Chloride Hydrazide; 2-Hydrazino-N,N,N-trimethyl-2-oxo-ethanaminium Chloride; (2-Hydrazino-2-oxoethyl)trim |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium;chloride (Girard's Reagent T)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of (2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium;chloride, commonly known as Girard's Reagent T. This versatile cationic hydrazide plays a crucial role as a derivatizing agent in analytical chemistry, particularly in the analysis of carbonyl-containing compounds by mass spectrometry. This document outlines a detailed, two-step synthesis protocol, starting from readily available precursors. Furthermore, it presents a thorough characterization of the final product, including its physicochemical properties and expected spectroscopic signatures (¹H NMR, ¹³C NMR, and FTIR). All quantitative data are summarized in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound, or Girard's Reagent T, is a quaternary ammonium salt containing a terminal hydrazide functional group. Its unique structure, featuring a pre-charged cationic center, makes it an invaluable tool for the derivatization of aldehydes and ketones. This chemical modification introduces a permanent positive charge to the analyte, significantly enhancing its ionization efficiency in mass spectrometry, thereby improving detection sensitivity.[1] Girard's Reagent T is widely employed in various fields, including the analysis of steroids, oligosaccharides, and in proteomics for the identification of carbonylated proteins.[2] This guide offers a detailed methodology for its synthesis and a comprehensive summary of its key characterization parameters to support its application in research and development.
Synthesis Protocol
The synthesis of Girard's Reagent T is a two-step process that can be readily performed in a standard laboratory setting. The first step involves the quaternization of trimethylamine with ethyl chloroacetate to form ethyl (trimethylammonio)acetate chloride. The subsequent step is the hydrazinolysis of the ester intermediate to yield the final product. A large-scale synthesis of Girard's Reagent T has been well-documented in the chemical literature, highlighting its accessibility.[3]
Experimental Protocol
Step 1: Synthesis of Ethyl (trimethylammonio)acetate Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl chloroacetate in absolute ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of trimethylamine in ethanol to the cooled ethyl chloroacetate solution with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Gently reflux the mixture for several hours to ensure the completion of the quaternization reaction.
-
After reflux, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the quaternary ammonium salt.
-
Collect the white crystalline product by vacuum filtration and wash it with cold absolute ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure ethyl (trimethylammonio)acetate chloride.
Step 2: Synthesis of this compound (Girard's Reagent T)
-
Dissolve the dried ethyl (trimethylammonio)acetate chloride in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add hydrazine hydrate slowly with continuous stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for an extended period (typically 24 hours) to allow for complete hydrazinolysis.
-
After the reaction is complete, concentrate the solution under reduced pressure to remove the ethanol.
-
The resulting crude product can be purified by recrystallization from absolute ethanol to yield pure this compound as a white crystalline solid.
Synthesis Workflow Diagram
Caption: Synthesis workflow for Girard's Reagent T.
Characterization
A thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following sections detail its key physicochemical and spectroscopic properties.
Physicochemical Properties
The physical and chemical properties of Girard's Reagent T are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₄ClN₃O | [4] |
| Molecular Weight | 167.64 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 188-192 °C (decomposes) | [4] |
| Solubility | Soluble in water | [4] |
Spectroscopic Data
The structural elucidation of Girard's Reagent T is achieved through various spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, and FTIR spectroscopy are presented below.
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum of Girard's Reagent T is expected to show distinct signals corresponding to the different types of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~3.4 | Singlet | 9H, -N⁺(CH₃)₃ |
| ~4.2 | Singlet | 2H, -CH₂- |
| Broad signal | Singlet | 3H, -NHNH₂ |
3.2.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~55 | -N⁺(CH₃)₃ |
| ~65 | -CH₂- |
| ~168 | C=O (amide) |
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum reveals the presence of key functional groups in Girard's Reagent T.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3100 | Strong, Broad | N-H stretching (hydrazide) |
| 3000-2850 | Medium | C-H stretching (methyl and methylene) |
| ~1680 | Strong | C=O stretching (amide I) |
| ~1600 | Medium | N-H bending (amide II) |
| ~1480 | Medium | C-H bending (methyl) |
| ~970 | Medium | C-N⁺ stretching (quaternary ammonium) |
Logical Relationship of Synthesis and Characterization
Caption: Relationship between synthesis and characterization.
Applications in Drug Development and Research
Girard's Reagent T is a powerful tool for the derivatization of carbonyl compounds, a functional group present in many biologically active molecules and their metabolites. Its primary application lies in enhancing the sensitivity of mass spectrometric analysis.
Derivatization Reaction Pathway
Caption: Derivatization of a carbonyl compound with Girard's Reagent T.
By converting a neutral carbonyl compound into a permanently charged hydrazone derivative, Girard's Reagent T facilitates more efficient ionization and fragmentation in the mass spectrometer, leading to lower limits of detection and quantification. This is particularly advantageous in drug metabolism studies, biomarker discovery, and the analysis of complex biological samples where target analytes are present in low concentrations.
Conclusion
This technical guide has provided a detailed protocol for the synthesis of this compound (Girard's Reagent T) and a comprehensive overview of its characterization. The straightforward synthesis and the valuable analytical advantages it offers make Girard's Reagent T an essential tool for researchers in chemistry and drug development. The data and diagrams presented herein are intended to serve as a practical resource for the successful preparation and application of this important derivatizing agent.
References
- 1. CN109111371B - Preparation method of hydrazino ethyl acetate hydrochloride - Google Patents [patents.google.com]
- 2. CN101648927A - Synthesis method of epoxypropyltrimethylammonium chloride - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Girard's Reagent T (CAS 123-46-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Girard's Reagent T, a key derivatizing agent in analytical chemistry. This document includes tabulated data, detailed experimental protocols, and a workflow diagram for its primary application.
Chemical Identity and Properties
Girard's Reagent T, with the CAS number 123-46-6, is chemically known as (Carboxymethyl)trimethylammonium chloride hydrazide. It is a cationic hydrazine reagent widely employed in the derivatization of aldehydes and ketones for enhanced detection and analysis, particularly by mass spectrometry.[1][2]
Physical and Chemical Data
The key physical and chemical properties of Girard's Reagent T are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 123-46-6 | [3] |
| Molecular Formula | C₅H₁₄ClN₃O | [3] |
| Molecular Weight | 167.64 g/mol | [3] |
| Appearance | White to almost white crystalline powder or needle-like crystals. | [1] |
| Melting Point | 188-192 °C (with decomposition) | [1] |
| Boiling Point | Not applicable (decomposes) | [1] |
| Solubility | Soluble in water, acetic acid, glycerol, and ethylene glycol. Slightly soluble in ethanol. Soluble in DMSO (2.78 mg/mL). | [1][4] |
| pKa | Not applicable. As a quaternary ammonium salt, it is permanently charged and does not exhibit a pKa in the typical sense. | [5] |
| Hygroscopicity | Strongly hygroscopic. |
Experimental Protocols
This section outlines the methodologies for determining the key physical properties of Girard's Reagent T and a standard protocol for its primary application.
Melting Point Determination
The melting point of Girard's Reagent T is determined using the capillary method. Due to its hygroscopic nature, special handling is required.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Dessicator for sample storage
Procedure:
-
Ensure the Girard's Reagent T sample is thoroughly dried by storing it in a desiccator over a suitable drying agent.
-
Grind a small amount of the dried sample into a fine powder using a clean, dry mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
If the sample is particularly hygroscopic, the open end of the capillary tube should be sealed using a flame.
-
Place the prepared capillary tube into the heating block of the melting point apparatus.
-
Heat the sample at a rate of approximately 10-15 °C per minute for an initial approximate determination.
-
For a precise measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid is observed (onset of melting) and the temperature at which the last solid particle melts (completion of melting) to define the melting range.[6][7]
Solubility Determination
This protocol provides a qualitative and semi-quantitative method for determining the solubility of Girard's Reagent T in various solvents.
Materials:
-
Girard's Reagent T
-
A selection of solvents (e.g., water, ethanol, methanol, DMSO, dichloromethane)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh a specific amount of Girard's Reagent T (e.g., 10 mg) and place it into a clean, dry test tube.
-
Add a measured volume of the chosen solvent (e.g., 1 mL) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.
-
Visually inspect the solution to determine if the solid has completely dissolved.
-
If the solid dissolves completely, the substance is considered soluble under these conditions. To determine an approximate solubility, continue adding known masses of the solute until saturation is reached (i.e., solid material remains undissolved after thorough mixing).
-
If the solid does not dissolve, the substance is considered sparingly soluble or insoluble in that solvent at the tested concentration.[8][9][10]
Derivatization of Ketones for Mass Spectrometry Analysis
Girard's Reagent T is primarily used to derivatize carbonyl compounds (aldehydes and ketones) to improve their ionization efficiency and facilitate their detection by mass spectrometry.[2] This reaction introduces a permanently charged quaternary ammonium group, making the analyte readily detectable in positive ion mode ESI-MS.[11]
Reagents and Equipment:
-
Ketone-containing sample
-
Girard's Reagent T
-
Reaction solvent (e.g., methanol, ethanol, or an aqueous solution of acetic acid)
-
Heating block or water bath
-
LC-MS system
Protocol:
-
Dissolve the ketone-containing sample in a suitable solvent.
-
Prepare a solution of Girard's Reagent T in the reaction solvent. A common reaction medium is 10% acetic acid in water.
-
Mix the sample solution with the Girard's Reagent T solution. The molar ratio of the reagent to the analyte is typically in excess, ranging from 10:1 to 1000:1, to ensure complete derivatization.
-
Incubate the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a period ranging from 30 minutes to several hours, depending on the reactivity of the carbonyl compound.[4][11]
-
Following the reaction, the sample can be directly analyzed by LC-MS or subjected to a cleanup step (e.g., solid-phase extraction) to remove excess reagent.
-
The derivatized ketone, now containing a permanent positive charge, can be readily detected and quantified using mass spectrometry in positive ion mode.[11]
Experimental Workflow and Visualization
The following diagram illustrates the general workflow for the derivatization of a ketone-containing sample with Girard's Reagent T for subsequent LC-MS analysis.
Caption: Derivatization workflow of ketones using Girard's Reagent T for LC-MS analysis.
References
- 1. Girard's Reagent T | 123-46-6 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Girard-T reagent | C5H14ClN3O | CID 67156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Girard's Reagent T | TargetMol [targetmol.com]
- 5. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 6. thinksrs.com [thinksrs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
(2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium;chloride solubility in various solvents
An In-depth Technical Guide on the Solubility of (2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium;chloride (Girard's Reagent T)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, commonly known as Girard's Reagent T, is a cationic derivatizing agent widely employed in analytical chemistry and organic synthesis. Its primary application lies in the selective reaction with carbonyl compounds (aldehydes and ketones) to form water-soluble hydrazones. This property is particularly useful for isolating these compounds from complex mixtures, enhancing their detectability in mass spectrometry, and facilitating their analysis in various biological and chemical matrices. Understanding the solubility of Girard's Reagent T in a range of solvents is crucial for its effective use in these applications, enabling proper solvent selection for reactions, purification, and analysis. This technical guide provides a comprehensive overview of the solubility of Girard's Reagent T, details experimental protocols for solubility determination and derivatization reactions, and visualizes the key chemical pathways and workflows.
Physicochemical Properties
-
IUPAC Name: this compound
-
Synonyms: Girard's Reagent T, Trimethylacethydrazide ammonium chloride, Betaine hydrazide chloride
-
CAS Number: 123-46-6
-
Molecular Formula: C₅H₁₄ClN₃O
-
Molecular Weight: 167.64 g/mol
-
Appearance: White to off-white crystalline powder
Solubility Profile
Girard's Reagent T is a quaternary ammonium salt, which dictates its solubility characteristics. It is generally highly soluble in polar protic solvents, particularly water, and shows decreasing solubility in less polar organic solvents. It is reported to be almost insoluble in hydroxyl-free organic solvents.[2] The hygroscopic nature of the compound should be noted, and it should be stored in a dry environment.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for Girard's Reagent T in various solvents. It is important to note that temperature can significantly affect solubility, but this information is not always available in the literature.
| Solvent | Formula | Type | Solubility | Notes |
| Water | H₂O | Polar Protic | 100 mg/mL[3] | Very soluble.[1] |
| Methanol | CH₃OH | Polar Protic | High Solubility | --- |
| Ethanol | C₂H₅OH | Polar Protic | ~6.6 mg/mL | Slightly soluble (0.66%).[1] Also described as soluble in 150 parts of anhydrous ethanol.[2] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 2.78 mg/mL[4] | Sonication may be required for dissolution.[4] |
| Acetic Acid | CH₃COOH | Polar Protic | Soluble[1] | --- |
| Glycerol | C₃H₈O₃ | Polar Protic | Soluble[1] | --- |
| Ethylene Glycol | C₂H₆O₂ | Polar Protic | Soluble[2] | --- |
| Hydroxyl-free Organic Solvents | e.g., Hexane, Toluene | Nonpolar | Almost Insoluble[2] | --- |
Experimental Protocols
General Protocol for Determining Solubility of an Organic Salt
This protocol provides a general method for determining the solubility of a compound like Girard's Reagent T in a given solvent.
-
Preparation of a Saturated Solution:
-
Add an excess amount of Girard's Reagent T to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.
-
-
Separation of the Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette. To avoid transferring any solid particles, the solution can be filtered through a syringe filter (e.g., 0.45 µm).
-
-
Quantification of the Solute:
-
Determine the mass of the collected supernatant.
-
Evaporate the solvent from the supernatant under reduced pressure or in a drying oven at a temperature that does not cause decomposition of the solute.
-
Weigh the remaining solid residue.
-
-
Calculation of Solubility:
-
Solubility (in g/100 mL) = (mass of residue / volume of supernatant) x 100.
-
Protocol for Derivatization of Carbonyl Compounds
This protocol outlines the general procedure for the derivatization of aldehydes and ketones using Girard's Reagent T for subsequent analysis, often by mass spectrometry.[5]
-
Reaction Setup:
-
Dissolve the sample containing the carbonyl compound in a suitable solvent. A mixture of a polar organic solvent (e.g., methanol or ethanol) and an acidic aqueous buffer (e.g., acetic acid solution) is commonly used to facilitate the dissolution of both the analyte and the reagent.
-
Add Girard's Reagent T to the sample solution. A molar excess of the reagent (e.g., 10-fold or higher) is typically used to drive the reaction to completion.
-
-
Reaction Conditions:
-
The reaction is typically carried out at room temperature or with gentle heating (e.g., 40-60 °C) for a period ranging from 30 minutes to several hours, depending on the reactivity of the carbonyl compound.
-
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Sample Work-up (Optional):
-
For samples requiring purification before analysis, the water-soluble Girard's hydrazone derivative can be separated from non-polar impurities by liquid-liquid extraction. The aqueous layer containing the derivative is retained, while the organic layer containing the impurities is discarded.
-
-
Analysis:
-
The resulting solution containing the derivatized analyte can be directly analyzed, typically by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, which benefits from the pre-existing positive charge on the Girard's hydrazone.
-
Visualizations
Reaction of Girard's Reagent T with a Carbonyl Compound
The following diagram illustrates the chemical reaction pathway for the derivatization of an aldehyde or a ketone with Girard's Reagent T to form a stable, water-soluble hydrazone.
References
- 1. Girard's Reagent T | 123-46-6 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Girards Reagent T | 123-46-6 | MOLNOVA [molnova.com]
- 4. Girard's Reagent T | TargetMol [targetmol.com]
- 5. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
Girard's Reagent T: A Comprehensive Guide to its Applications in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Girard's Reagent T (GRT), chemically known as (carboxymethyl)trimethylammonium chloride hydrazide, is a powerful derivatizing agent widely employed in analytical chemistry. Its primary function is to react with carbonyl groups (aldehydes and ketones) to form stable, water-soluble hydrazones. This derivatization is particularly valuable in mass spectrometry-based analyses, as the quaternary ammonium group in GRT introduces a permanent positive charge to the analyte. This "charge-tagging" significantly enhances ionization efficiency, leading to improved sensitivity and specificity in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS). This technical guide provides an in-depth review of the core applications of Girard's Reagent T, complete with quantitative data, detailed experimental protocols, and workflow visualizations.
Core Applications and Methodologies
Girard's Reagent T has proven to be an invaluable tool for the analysis of a diverse range of carbonyl-containing biomolecules. Its application spans across various fields, from endocrinology to DNA damage assessment.
Analysis of Ketosteroids
The quantification of ketosteroids, a class of steroid hormones characterized by one or more ketone functional groups, is a common application of GRT. These hormones play crucial roles in numerous physiological processes, and their accurate measurement is vital in clinical diagnostics and doping control.
Quantitative Data Summary: Ketosteroid Analysis
| Analyte | Matrix | Analytical Method | Derivatization Conditions | Key Findings | Reference |
| Ecdysteroids | Drosophila Pupa Extract | LC-MS/MS | 50 mg GRT, 50 µL glacial acetic acid in 1 mL 70% isopropanol, 85°C, 4 h | Enabled detection of picogram levels of endogenous hormones. | [1] |
| Androstenedione, 17-hydroxyprogesterone, Cortisol | Human Plasma | ESI-MS/MS | Weakly acidic conditions (details not specified) | Development of a rapid, direct infusion method for congenital adrenal hyperplasia diagnosis. | [2] |
| Oxosteroid Metabolites | Urine | LC-ESI-MS/MS | Not specified in detail, but GRT was selected for its efficiency. | Enhanced ionization efficiency and production of diagnostic product ions for doping control. | [3] |
| Spironolactone and its metabolites | Murine Serum | UHPLC-ESI-MS/MS | 20 µL of Girard's Reagent P (a related reagent) in methanol-acetic acid (9:1, v/v), 37°C, 15 min | Signal enhancement of 1-2 orders of magnitude and elimination of in-source fragmentation. | [4] |
Experimental Protocol: Derivatization of Ecdysteroids for LC-MS/MS Analysis [1]
-
Sample Preparation: Homogenize a single Drosophila pupa in 1 mL of chloroform:methanol (2:1, v/v).
-
Extraction: Re-extract the pellet twice with 1 mL of methanol for 30 minutes each time.
-
Solid-Phase Extraction (SPE): Combine the methanol extracts and clean them up using an HLB Oasis cartridge.
-
Derivatization:
-
Dry the collected eluate and redissolve it in 100 µL of 15% methanol.
-
Add 50 µL of glacial acetic acid and 50 mg of Girard's Reagent T.
-
Incubate the mixture at 85°C for 4 hours.
-
-
Post-Derivatization Cleanup: Clean up the reaction mixture using an HLB Oasis cartridge.
-
Analysis: Inject the cleaned-up sample into the LC-MS/MS system. For endogenous ecdysteroids, an injection volume of 30 µL is recommended.
Workflow for Ketosteroid Analysis using Girard's Reagent T Derivatization
Analysis of Aldehydes and α-Dicarbonyls
Aldehydes are highly reactive molecules involved in various biological processes, including lipid peroxidation. Their accurate quantification is crucial for understanding oxidative stress. α-Dicarbonyls are important in food chemistry and are associated with the formation of advanced glycation endproducts (AGEs).
Quantitative Data Summary: Aldehyde and α-Dicarbonyl Analysis
| Analyte | Matrix | Analytical Method | Derivatization Conditions | Key Findings | Reference |
| Lipid Aldehydes | Tissue | LC-MS/MS | GRT in acetonitrile with formic acid as a catalyst. | Linear concentration range of 10 to 1000 ng/mL. Predictable fragmentation with a neutral loss of 59 Da (trimethylamine). | [5] |
| Glyoxal, Methylglyoxal, 3-Deoxyglucosone, 5-Hydroxymethylfurfural | Soft Drinks | Ion-Pair Reverse Phase HPLC-UV | 0.20 M GRT in 0.20 M glycine buffer (pH 2.1), 40°C, 60 min | Limit of detection in the range of 0.06–0.09 µM (4–12 ng/mL). | [1] |
Experimental Protocol: Derivatization of α-Dicarbonyls for HPLC-UV Analysis [1]
-
Reagent Preparation:
-
Prepare a 0.20 M glycine buffer and adjust the pH to 2.1.
-
Prepare a 0.2 M solution of Girard's Reagent T in water.
-
-
Derivatization:
-
In a reaction vial, mix 200 µL of the 0.20 M glycine buffer (pH 2.1), 200 µL of the 0.2 M Girard's Reagent T solution, and 200 µL of the sample or standard solution.
-
Incubate the mixture in a water bath at 40°C for 60 minutes.
-
-
Analysis: The derivatized sample can be directly analyzed by ion-pair reverse phase HPLC with UV detection (e.g., at 295 nm).
Logical Relationship for Aldehyde Fragmentation after GRT Derivatization
Analysis of Carbohydrates and Glycans
The analysis of carbohydrates and glycans by mass spectrometry is often challenging due to their poor ionization efficiency. GRT derivatization at the reducing end of these molecules introduces a permanent positive charge, significantly improving their detection.
Quantitative Data Summary: Carbohydrate and Glycan Analysis
| Analyte | Matrix | Analytical Method | Derivatization Conditions | Key Findings | Reference |
| Reducing Glycans (neutral and sialylated) | Purified glycoproteins, human milk | MALDI-TOF-MS | On-target derivatization: 0.5 µL DHB matrix, 0.5 µL glycan solution, and 0.5 µL 0.05 M GRT solution mixed on the MALDI target at room temperature. | Signal intensity boosted by 7.44 to 13.47-fold. Suppressed desialylation of sialylated glycans. | [6] |
| N-Glycans | Formalin-Fixed Paraffin-Embedded (FFPE) Tissue | MALDI-MS Imaging | On-tissue derivatization with Girard's Reagent P (a related reagent). | Signal enhancement of over 28-fold for maltooctaose. | [4] |
Experimental Protocol: On-Target Derivatization of Glycans for MALDI-TOF-MS [6]
-
Reagent Preparation:
-
Prepare a matrix solution of 2,5-dihydroxybenzoic acid (DHB) at 20 mg/mL in 1:1 (v/v) acetonitrile/0.1% TFA.
-
Prepare a 0.05 M solution of Girard's Reagent T in a water/methanol/glacial acetic acid mixture (6:1:3, v/v/v).
-
-
On-Target Derivatization:
-
Sequentially deposit 0.5 µL of the DHB matrix solution, 0.5 µL of the glycan sample solution, and 0.5 µL of the Girard's Reagent T solution onto the MALDI target plate.
-
Gently mix the droplets on the target.
-
Allow the deposited sample to air dry at room temperature.
-
-
Analysis: The sample is ready for MALDI-TOF-MS analysis in positive-ion mode.
Workflow for On-Target Derivatization of Glycans for MALDI-MS Analysis
Analysis of DNA Adducts
The detection and quantification of DNA damage, such as oxidative lesions, is critical in toxicology and cancer research. Girard's Reagent T can be used to derivatize aldehyde-containing DNA adducts, enhancing their detection by LC-MS.
Quantitative Data Summary: DNA Adduct Analysis
| Analyte | Matrix | Analytical Method | Derivatization Conditions | Key Findings | Reference |
| 5-Formyl-2′-deoxyuridine (FodU) | Cellular DNA | LC-MS/MS | GRT mixed with FodU (molar ratio of 10:1) in 10% acetic acid at room temperature for 12 h. | ~20-fold improvement in detection limit (3-4 fmol) compared to underivatized FodU. | [7] |
Experimental Protocol: Derivatization of 5-Formyl-2′-deoxyuridine (FodU) [7]
-
Enzymatic Digestion: Digest cellular DNA to nucleosides using appropriate enzymes (e.g., nuclease P1, alkaline phosphatase).
-
Derivatization:
-
Mix the digested DNA sample with Girard's Reagent T at a molar ratio of approximately 10:1 (reagent to estimated FodU).
-
The reaction is carried out in a 10% (by volume) aqueous solution of acetic acid.
-
Incubate at room temperature for 12 hours.
-
-
Analysis: The reaction mixture can be directly analyzed by LC-MS/MS. The use of an isotope-labeled internal standard is recommended for accurate quantification.
Conclusion
Girard's Reagent T is a versatile and effective tool for the analysis of carbonyl-containing compounds in complex biological matrices. Its ability to introduce a permanent positive charge onto analytes significantly enhances the sensitivity and specificity of mass spectrometry-based methods. The applications detailed in this guide, from the analysis of ketosteroids and aldehydes to carbohydrates and DNA adducts, highlight the broad utility of this reagent. The provided experimental protocols and workflows serve as a practical starting point for researchers looking to incorporate Girard's Reagent T derivatization into their analytical methodologies. As the demand for highly sensitive and accurate quantification of biomolecules continues to grow, the importance of derivatization strategies, with Girard's Reagent T at the forefront, is set to increase.
References
- 1. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. On-Tissue Derivatization with Girard’s Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fortunejournals.com [fortunejournals.com]
- 6. Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Steroid Chemistry: A Technical Guide to Girard's Reagents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, historical context, and application of Girard's Reagents, compounds that revolutionized the field of steroid chemistry and continue to find utility in modern analytical techniques. We will delve into their synthesis, mechanism of action, and provide detailed experimental protocols for their use in the isolation and derivatization of carbonyl-containing compounds.
Discovery and Historical Context: Paving the Way for Hormone Therapeutics
In the 1930s, the burgeoning field of steroid chemistry faced a significant hurdle: the efficient isolation of hormones from complex biological matrices. The existing methods were often harsh and resulted in low yields. It was in this scientific landscape that French chemist André Girard , working at the Roussel Laboratories, made a pivotal contribution. In 1936, Girard introduced a series of novel reagents, now famously known as Girard's Reagents, which were designed to selectively react with and solubilize ketones and aldehydes.
These reagents, most notably Girard's Reagent T (trimethylaceto-hydrazide ammonium chloride) and Girard's Reagent P (pyridinioaceto-hydrazide chloride), are cationic hydrazine derivatives. Their unique property of converting non-polar, water-insoluble ketones and aldehydes into water-soluble hydrazones formed the basis of a simple yet elegant separation technique. This breakthrough was instrumental in the large-scale extraction and purification of steroid hormones such as estrone and progesterone from animal sources. The success of Roussel-UCLAF in becoming a major producer of steroid-based pharmaceuticals can be directly attributed to the development and application of these reagents.
Chemical Properties and Synthesis
Girard's Reagents are characterized by a hydrazide functional group, which reacts with carbonyls, and a quaternary ammonium or pyridinium group, which imparts water solubility to the resulting hydrazone.
Table 1: Properties of Girard's Reagents T and P
| Property | Girard's Reagent T | Girard's Reagent P |
| Chemical Name | Trimethylaceto-hydrazide ammonium chloride | Pyridinioaceto-hydrazide chloride |
| CAS Number | 123-46-6 | 1126-58-5 |
| Molecular Formula | C₅H₁₄ClN₃O | C₇H₁₀ClN₃O |
| Molecular Weight | 167.64 g/mol | 187.63 g/mol |
| Structure | [(CH₃)₃N⁺CH₂CONHNH₂]Cl⁻ | [C₅H₅N⁺CH₂CONHNH₂]Cl⁻ |
Synthesis of Girard's Reagents
The synthesis of Girard's Reagents is a two-step process that is readily achievable in a laboratory setting.
Experimental Protocol: Synthesis of Girard's Reagent T
-
Step 1: Synthesis of Ethyl Chloroacetate Quaternary Salt. A solution of ethyl chloroacetate (1 mole) and trimethylamine (1 mole) in a suitable solvent such as ethanol is heated under reflux for 2-3 hours. The resulting quaternary ammonium salt precipitates upon cooling and can be collected by filtration.
-
Step 2: Hydrazinolysis. The quaternary salt from Step 1 (1 mole) is dissolved in absolute ethanol. To this solution, hydrazine hydrate (1 mole) is added, and the mixture is stirred at room temperature for 24 hours. The product, Girard's Reagent T, precipitates and can be collected by filtration, washed with cold ethanol, and dried under vacuum.
Experimental Protocol: Synthesis of Girard's Reagent P
-
Step 1: Synthesis of Ethyl Chloroacetate Pyridinium Salt. A solution of ethyl chloroacetate (1 mole) and pyridine (1 mole) is heated under reflux for 2-3 hours. The pyridinium salt that forms is typically a viscous oil that can be solidified by trituration with ether.
-
Step 2: Hydrazinolysis. The pyridinium salt from Step 1 (1 mole) is dissolved in absolute ethanol, and hydrazine hydrate (1 mole) is added. The mixture is stirred at room temperature for 24 hours. Girard's Reagent P precipitates and is collected by filtration, washed with cold ethanol, and dried.
Mechanism of Action and Application in Carbonyl Separation
The utility of Girard's Reagents lies in their ability to reversibly form water-soluble hydrazones with aldehydes and ketones. The reaction is typically carried out in an alcoholic solvent with a catalytic amount of acid.
Unveiling the Spectroscopic Signature of Girard's Reagent T: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Girard's Reagent T, a cationic derivatizing agent, plays a pivotal role in analytical chemistry, particularly in enhancing the detection of carbonyl-containing compounds in mass spectrometry. This technical guide provides an in-depth look at the spectroscopic characteristics of Girard's Reagent T, offering a valuable resource for its identification, characterization, and application in research and development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Girard's Reagent T, providing a quantitative snapshot of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR Spectrum
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results |
¹³C NMR Spectrum
| Chemical Shift (ppm) | Assignment |
| Data not available in search results |
Note: While several sources indicate the availability of ¹H and ¹³C NMR spectra, specific chemical shift and coupling constant data were not found in the provided search results. Researchers are encouraged to consult spectral databases such as ChemicalBook for this information.[1]
Infrared (IR) Spectroscopy Data
The FT-IR spectrum of Girard's Reagent T reveals characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| Specific peak frequencies not available in search results | C=O (amide), N-H (amine), C-N, C-H |
A representative FT-IR spectrum is available on ResearchGate, though specific peak values are not enumerated in the provided information.[2]
Mass Spectrometry (MS) Data
Girard's Reagent T is designed to improve the ionization efficiency of analytes in mass spectrometry.[3][4][5] The reagent itself exhibits a characteristic mass-to-charge ratio.
| Parameter | Value |
| Molecular Weight | 167.64 g/mol [6] |
| Molecular Formula | C₅H₁₄ClN₃O[7] |
| InChI Key | YSULOORXQBDPCU-UHFFFAOYSA-N[1][8] |
Experimental Protocols
Detailed experimental protocols for the acquisition of the spectroscopic data for Girard's Reagent T itself were not extensively detailed in the search results. However, the following outlines the general procedures for the use of Girard's Reagent T as a derivatizing agent, which can be adapted for the characterization of the reagent.
General Derivatization Protocol for Mass Spectrometry
This protocol describes the general steps for derivatizing a carbonyl-containing analyte with Girard's Reagent T prior to mass spectrometry analysis.[9]
Materials:
-
Girard's Reagent T
-
Analyte containing a ketone or aldehyde functional group
-
Appropriate solvent (e.g., methanol, ethanol, dichloromethane)[9]
-
Heating apparatus (if necessary)
-
Nitrogen stream or centrifugal evaporator for drying
-
Extraction or chromatography apparatus for purification (optional)
Procedure:
-
Dissolve the analyte in a suitable solvent.
-
Add Girard's Reagent T to the analyte solution. A molar ratio of 1:1 to 1:10 (analyte:reagent) is commonly used.[9]
-
The reaction can proceed at room temperature or be heated to 50-60°C for 1-2 hours to facilitate the reaction.[9]
-
After the reaction is complete, the solvent can be removed by drying under a nitrogen stream or using a centrifugal evaporator.
-
The resulting derivatized product can be purified using extraction or column chromatography if necessary.[9]
-
The purified derivative is then reconstituted in an appropriate solvent for mass spectrometry analysis.
Visualizing the Workflow
The following diagrams illustrate the logical workflow of using Girard's Reagent T for the derivatization and analysis of carbonyl compounds.
References
- 1. Girard's Reagent T(123-46-6) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Girard’s reagent T for HPLC derivatization, LiChropur , 99.0-101.0 AT 123-46-6 [sigmaaldrich.com]
- 7. Cas 123-46-6,Girard's Reagent T | lookchem [lookchem.com]
- 8. Girard-T reagent | C5H14ClN3O | CID 67156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Girard's Reagent T | TargetMol [targetmol.com]
An In-depth Technical Guide to the Thermodynamic Properties of (2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium chloride, widely known by its trivial name Girard's Reagent T, is a cationic derivatizing agent with significant applications in analytical and organic chemistry. Its primary utility lies in its ability to react with carbonyl compounds (ketones and aldehydes) to form water-soluble hydrazones.[1][2] This property is invaluable for separating carbonyl-containing molecules from complex matrices, enhancing their solubility, and improving their ionization efficiency in mass spectrometry, an approach often termed "charge-tagging".[1]
This technical guide provides a comprehensive overview of the known physical properties of Girard's Reagent T and outlines the standard experimental and computational methodologies for determining its core thermodynamic properties. Understanding these properties is crucial for optimizing its use in chemical synthesis, purification, and analytical applications, as well as for ensuring its stability and safety in storage and handling.
Chemical and Physical Properties
Girard's Reagent T is a white to off-white crystalline powder. It is known to be hygroscopic and should be stored in well-stoppered containers.[3] Key identification and physical property data are summarized in Table 1.
Table 1: Physical and Chemical Properties of (2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium chloride
| Property | Value | Source(s) |
| IUPAC Name | (2-hydrazinyl-2-oxoethyl)-trimethylazanium chloride | [4] |
| Synonyms | Girard's Reagent T, Betaine hydrazide hydrochloride | [4] |
| CAS Number | 123-46-6 | [3] |
| Molecular Formula | C₅H₁₄ClN₃O | [4] |
| Molecular Weight | 167.64 g/mol | [3][4] |
| Melting Point | 188-192 °C (with decomposition) | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Very soluble in water; soluble in acetic acid and glycerol; slightly soluble in ethanol (0.66%); practically insoluble in non-hydroxylic organic solvents. | [1] |
Thermodynamic Data
Table 2: Core Thermodynamic Properties (Illustrative Template)
| Thermodynamic Property | Symbol | Value (Hypothetical) | Units |
| Standard Enthalpy of Formation (solid) | ΔHf°(s) | Data to be determined | kJ/mol |
| Standard Gibbs Free Energy of Formation (solid) | ΔGf°(s) | Data to be determined | kJ/mol |
| Standard Molar Entropy (solid) | S°(s) | Data to be determined | J/(mol·K) |
| Molar Heat Capacity (solid, at 298.15 K) | Cp,m | Data to be determined | J/(mol·K) |
| Enthalpy of Solution (in water, infinite dilution) | ΔHsol° | Data to be determined | kJ/mol |
| Lattice Enthalpy | ΔHL | Data to be determined | kJ/mol |
Experimental Protocols for Thermodynamic Characterization
The determination of the thermodynamic properties of a hygroscopic organic salt like Girard's Reagent T requires specific experimental protocols to ensure accuracy.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA are fundamental thermal analysis techniques. DSC measures the heat flow into or out of a sample as a function of temperature or time, while TGA measures changes in mass.[5] For Girard's Reagent T, these methods are used to determine its melting point, decomposition temperature, and heat capacity.
-
Objective: To determine heat capacity (Cp), melting point (Tm), enthalpy of fusion (ΔHfus), and thermal decomposition profile.
-
Apparatus: A calibrated Differential Scanning Calorimeter and a Thermogravimetric Analyzer.
-
Procedure:
-
A small, precisely weighed sample (5-10 mg) of Girard's Reagent T is hermetically sealed in an aluminum pan to prevent water absorption or loss. An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
A temperature program is initiated, typically heating the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting and decomposition points (e.g., 25 °C to 300 °C).[6]
-
The heat flow (DSC) and mass change (TGA) are recorded as a function of temperature.
-
-
Data Analysis:
-
The melting point is identified as the onset temperature of the melting endotherm on the DSC curve.
-
The enthalpy of fusion is calculated by integrating the area of the melting peak.
-
Heat capacity is determined by analyzing the shift in the baseline of the heat flow signal.
-
The TGA curve indicates the temperature at which decomposition begins, characterized by a loss of mass.[7]
-
Caption: Workflow for DSC/TGA Analysis.
Bomb Calorimetry
To determine the standard enthalpy of formation (ΔHf°), the standard enthalpy of combustion (ΔHc°) is first measured experimentally using a bomb calorimeter.
-
Objective: To measure the enthalpy of combustion.
-
Apparatus: An adiabatic bomb calorimeter.
-
Procedure:
-
A pellet of a known mass of Girard's Reagent T is placed in a crucible inside a high-pressure stainless steel vessel (the "bomb").
-
The bomb is filled with pure oxygen under high pressure (e.g., 30 atm).
-
The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
-
The sample is ignited electrically. The complete combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.
-
The temperature change is measured with high precision.
-
-
Data Analysis:
-
The heat released by the reaction is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system.
-
The enthalpy of combustion is calculated from the heat released and the moles of sample burned.
-
Using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂, and HCl), the standard enthalpy of formation of Girard's Reagent T is calculated.[8]
-
Solution Calorimetry
Solution calorimetry is used to determine the enthalpy of solution (ΔHsol), which is the heat absorbed or released when a substance dissolves in a solvent.
-
Objective: To measure the enthalpy of solution in water.
-
Apparatus: A constant-pressure calorimeter (e.g., a "coffee-cup" calorimeter for simple measurements or a more sophisticated solution calorimeter).[9]
-
Procedure:
-
A known volume of deionized water is placed in the calorimeter, and its temperature is allowed to stabilize.
-
A precisely weighed amount of Girard's Reagent T is added to the water.
-
The mixture is stirred to ensure complete dissolution, and the temperature change is recorded until a stable final temperature is reached.
-
-
Data Analysis: The heat absorbed or released by the solution is calculated using the formula q = mcΔT, where 'm' is the mass of the solution, 'c' is its specific heat capacity, and 'ΔT' is the temperature change.[10] The enthalpy of solution is then determined per mole of the solute.
Computational Thermochemistry
In the absence of experimental data, computational methods provide a powerful tool for estimating thermodynamic properties. Quantum mechanical methods, such as Density Functional Theory (DFT) or more accurate composite methods (e.g., G3, G4), can be used to calculate the gas-phase enthalpy of formation.[11]
Caption: Computational Thermochemistry Workflow.
This workflow involves:
-
Structure Optimization: The 3D structure of the cation is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum and to determine the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.[11]
-
High-Level Energy Calculation: A high-accuracy single-point energy calculation is performed.
-
Gas-Phase Enthalpy Calculation: The gas-phase enthalpy of formation is calculated using the atomization method, which relies on the computed energy of the molecule and the known experimental enthalpies of formation of its constituent atoms.
-
Solid-State Enthalpy Estimation: To estimate the solid-phase enthalpy of formation, the gas-phase value is combined with an estimated lattice enthalpy, which can be derived from empirical methods.[12]
Conclusion
While direct experimental data for the core thermodynamic properties of (2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium chloride are sparse, this guide outlines the established methodologies for their determination. The physical properties, such as melting point and solubility, are well-documented and provide a foundation for its practical application. For a complete thermodynamic profile, the experimental protocols of DSC/TGA, bomb calorimetry, and solution calorimetry, complemented by computational modeling, provide a robust framework for characterization. Such data are indispensable for researchers in drug development and analytical sciences who rely on Girard's Reagent T for its unique chemical properties.
References
- 1. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Girard’s reagent T 98 123-46-6 [sigmaaldrich.com]
- 4. Girard-T reagent | C5H14ClN3O | CID 67156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. iitk.ac.in [iitk.ac.in]
- 6. Study on the Moisture Absorption and Thermal Properties of Hygroscopic Exothermic Fibers and Related Interactions with Water Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 8. jpyro.co.uk [jpyro.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Quantum Mechanical Methods Predict Accurate Thermodynamics of Biochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benchmark Measurements for Energetic Salts: A Prerequisite toward Improved Estimation Methods for Lattice Enthalpy - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Hydrazone Formation with Girard's Reagent T: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Girard's Reagent T (GRT), chemically known as (carboxymethyl)trimethylammonium chloride hydrazide, is a highly effective derivatizing agent used extensively in analytical chemistry and various biomedical research fields. Its primary function is to react with carbonyl compounds, such as ketones and aldehydes, to form stable, water-soluble hydrazones. This derivatization is particularly valuable for enhancing the ionization efficiency and detection sensitivity of analytes in mass spectrometry-based applications, including the analysis of steroids, nucleosides, and other metabolites.[1][2][3] This guide provides a detailed exploration of the mechanism of hydrazone formation with Girard's Reagent T, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
The Two-Stage Reaction Mechanism
The formation of a hydrazone with Girard's Reagent T is a two-stage process that is catalyzed by acid.[4][5] The reaction proceeds through the initial formation of an aminomethanol (also known as a carbinolamine) intermediate, followed by a dehydration step to yield the final hydrazone product. The overall rate of the reaction and the rate-determining step are highly dependent on the pH of the reaction medium.[4]
Stage 1: Nucleophilic Addition and Formation of the Aminomethanol Intermediate
The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine moiety of Girard's Reagent T on the electrophilic carbonyl carbon of the aldehyde or ketone. This addition reaction leads to the formation of a zwitterionic intermediate, which rapidly undergoes proton transfer to form a neutral aminomethanol intermediate.[4] This initial step is generally reversible.
Stage 2: Acid-Catalyzed Dehydration
The subsequent step involves the acid-catalyzed dehydration of the aminomethanol intermediate. Protonation of the hydroxyl group on the aminomethanol converts it into a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom then facilitates the elimination of a water molecule, leading to the formation of a C=N double bond and the final hydrazone product.[4]
The pH of the solution plays a critical role in this mechanism. At a lower pH (acidic conditions), the dehydration of the aminomethanol is the rate-determining step. As the pH increases (moving towards neutral), the formation of the aminomethanol intermediate becomes the rate-limiting step.[4] This is because at higher pH, there is a lower concentration of hydronium ions to catalyze the dehydration, and the nucleophilicity of the hydrazine is higher. Studies on the reaction of Girard's Reagent T with naphthaldehydes have shown a break in the pH-rate profile around pH 4-5, indicating this change in the rate-determining step.[4]
Figure 1: General mechanism of hydrazone formation with Girard's Reagent T.
Quantitative Data on Reaction Conditions
The efficiency of hydrazone formation is influenced by several factors, including the molar ratio of Girard's Reagent T to the carbonyl compound, reaction time, temperature, and the solvent system. The following tables summarize quantitative data from studies on the derivatization of various compounds.
Table 1: Optimization of Girard's Reagent T Derivatization of 5-Formyl-2'-deoxyuridine (FodU) [1]
| Molar Ratio (GirT:FodU) | Reaction Time (hours) | Temperature | Solvent | Observations |
| 2:1 | 12 | Room Temperature | 10% Acetic Acid | Incomplete reaction |
| 10:1 | 12 | Room Temperature | 10% Acetic Acid | Significant hydrazone formation |
| 30:1 | 12 | Room Temperature | 10% Acetic Acid | Near-complete reaction |
| 100:1 | 12 | Room Temperature | 10% Acetic Acid | Optimal for high yield |
| 300:1 | 12 | Room Temperature | 10% Acetic Acid | High yield |
| 1000:1 | 12 | Room Temperature | 10% Acetic Acid | High yield |
| 2000:1 | 12 | Room Temperature | 10% Acetic Acid | High yield |
| 10:1 | 0.17 (10 min) | Room Temperature | 10% Acetic Acid | Partial reaction |
| 10:1 | 1 | Room Temperature | 10% Acetic Acid | Increasing hydrazone formation |
| 10:1 | 2 | Room Temperature | 10% Acetic Acid | Increasing hydrazone formation |
| 10:1 | 4 | Room Temperature | 10% Acetic Acid | Near-complete reaction |
| 10:1 | 12 | Room Temperature | 10% Acetic Acid | Optimal reaction time |
| 10:1 | 24 | Room Temperature | 10% Acetic Acid | No significant increase in yield |
Table 2: General Reaction Conditions for Derivatization of Aldehydes and Ketones [6]
| Parameter | Recommended Range | Notes |
| Molar Ratio (GirT:Analyte) | 1:1 to 10:1 | Higher ratios may be needed for complex samples. |
| Temperature | Room Temperature to 60°C | Elevated temperatures can increase the reaction rate. |
| Reaction Time | 1 - 2 hours | Dependent on temperature and substrate reactivity. |
| Solvent | Methanol, Dichloromethane, Water | Choice of solvent depends on the solubility of the analyte. |
Detailed Experimental Protocols
The following are representative protocols for the derivatization of carbonyl compounds using Girard's Reagent T, based on methodologies cited in the literature.
Protocol 1: Derivatization of 5-Formyl-2'-deoxyuridine (FodU) for LC-MS/MS Analysis [1]
-
Sample Preparation: Dissolve the FodU sample in a suitable solvent.
-
Reagent Preparation: Prepare a stock solution of Girard's Reagent T.
-
Reaction Mixture: Mix aliquots of the FodU solution with the Girard's Reagent T solution at a desired molar ratio (e.g., 100:1 GirT:FodU) in the presence of 10% acetic acid.
-
Incubation: Allow the reaction mixture to stand at room temperature in the dark for 12 hours.
-
Reaction Quenching: Stop the reaction by freezing the mixture at -80°C.
-
Analysis: The resulting hydrazone derivatives can be directly analyzed by LC-MS/MS.
Protocol 2: General Derivatization of Aldehydes and Ketones [6]
-
Sample Dissolution: Dissolve the sample containing the aldehyde or ketone in an appropriate solvent (e.g., methanol or dichloromethane).
-
Addition of Reagent: Add Girard's Reagent T to the sample solution. The molar ratio of Girard's Reagent T to the analyte is typically between 1:1 and 10:1.
-
Heating: Heat the reaction mixture to 50–60°C and maintain for 1–2 hours.
-
Purification (if necessary): After the reaction is complete, the derivatives can be purified by methods such as nitrogen drying, extraction, or column chromatography, depending on the sample and solvent used.
Figure 2: General experimental workflow for Girard's Reagent T derivatization.
Applications in Research and Drug Development
The derivatization of carbonyl compounds with Girard's Reagent T has found widespread application in various scientific disciplines.
-
Steroid Analysis: Girard's reagents were originally developed for the derivatization and solubilization of steroids.[1] This technique is still widely used to enhance the detection of ketosteroids in biological matrices for doping control and endocrinology research.[3][7]
-
Metabolomics: The "charge-tagging" approach using Girard's Reagent T significantly improves the sensitivity and specificity of detecting low-abundance carbonyl-containing metabolites in complex biological samples.[8][9] This is crucial for biomarker discovery and understanding metabolic pathways.
-
DNA Damage Analysis: The method has been successfully applied to quantify oxidative DNA lesions such as 5-formyl-2'-deoxyuridine, which is a mutagenic product of thymidine damage.[1] This allows for a more sensitive assessment of genotoxic exposures.
-
Pharmaceutical Analysis: The derivatization can be used to improve the analytical characteristics of drug molecules and their metabolites that contain ketone or aldehyde functional groups, aiding in pharmacokinetic and pharmacodynamic studies.[10]
References
- 1. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mass Spectrometry Imaging for Dissecting Steroid Intracrinology within Target Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanism of the formation of Girard T hydrazones from naphthaldehydes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Girard's Reagent T | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. med.upenn.edu [med.upenn.edu]
Methodological & Application
Application of (2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium chloride in Mass Spectrometry: A Detailed Guide for Researchers
(2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium chloride , more commonly known as Girard's Reagent T (GirT) , is a powerful derivatizing agent extensively utilized in mass spectrometry to enhance the detection and quantification of carbonyl-containing compounds, such as ketones and aldehydes. Its primary function is to introduce a pre-charged quaternary ammonium group onto the target analyte. This permanent positive charge significantly improves ionization efficiency in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, leading to substantial increases in sensitivity.[1][2][3] This application note provides detailed protocols and data for the use of GirT in the analysis of various classes of biomolecules.
Principle of Derivatization
GirT reacts with the carbonyl group (ketone or aldehyde) of a target molecule in a mildly acidic solution to form a stable hydrazone. The key feature of the resulting derivative is the presence of a quaternary ammonium ion, which ensures a permanent positive charge. This charge facilitates facile detection in the positive ion mode of the mass spectrometer, often leading to a significant enhancement in signal intensity and improved limits of detection.[1][4]
Key Applications
The application of GirT derivatization is broad, with significant utility in the analysis of:
-
Steroids and Oxosteroids: Enhancing the detection of low-abundance steroids in complex biological matrices like serum and tissue.[5][6][7]
-
Oligosaccharides and Glycans: Improving the sensitivity of glycomic analyses, enabling the detection of small oligosaccharides at low concentrations.[2][8][9]
-
DNA Lesions: Facilitating the sensitive quantification of oxidative DNA damage products containing aldehyde groups.[1][5]
-
Metabolomics: Profiling the carbonyl submetabolome in biological samples to identify potential disease biomarkers.[10][11]
-
Proteomics: Identifying sites of protein carbonylation, a marker of oxidative stress.[12]
Quantitative Performance
Derivatization with GirT has been shown to dramatically improve the analytical sensitivity for various compounds. The following table summarizes the reported performance enhancements.
| Analyte Class | Analyte Example | Mass Spectrometry Platform | Improvement Factor | Limit of Detection (LOD) | Reference |
| DNA Lesions | 5-Formyl-2'-deoxyuridine (FodU) | LC-MS/MS | ~20-fold | 3-4 fmol | [1][5] |
| Oligosaccharides | Glucose, Cellobiose | MALDI | ~1000-fold | Not specified | [2] |
| Steroids | Spironolactone and metabolites | UHPLC-ESI-MS/MS | 1-2 orders of magnitude | Not specified | [7] |
| Glycans | N-glycans from glycoproteins | MALDI-MSI | Up to 230-fold | Not specified | [13] |
Experimental Protocols
Herein, we provide detailed protocols for the derivatization of different classes of molecules using Girard's Reagent T.
Protocol 1: Derivatization of Steroids in Human Serum
This protocol is adapted from methods for the analysis of ketosteroids.[4][14]
1. Sample Preparation and Extraction:
- To 100 µL of serum, add an appropriate internal standard solution (e.g., isotopically labeled steroids).
- Perform a liquid-liquid extraction (LLE) with a suitable organic solvent such as methyl tert-butyl ether (MTBE).
- Evaporate the organic extract to dryness under a stream of nitrogen.
2. Derivatization Reaction:
- Reconstitute the dried extract in a solution of 10% acetic acid in methanol.
- Add Girard's Reagent T solution (e.g., 1 mg/mL in water).
- Incubate the reaction mixture. Optimal conditions may vary, but a common starting point is 60°C for 10-15 minutes.[4][7] For more challenging derivatizations, such as with ecdysteroids, incubation at 85°C for up to 4 hours may be necessary.[12][15]
- Evaporate the sample to dryness under nitrogen.
3. Sample Clean-up and Analysis:
- Reconstitute the dried derivative in a solvent compatible with the LC-MS system (e.g., 50:50 methanol:water).
- Inject an aliquot into the LC-MS/MS system for analysis.
LC-MS/MS Parameters (General Guidance):
-
Column: C18 reversed-phase column (e.g., Zorbax SB-C18, 0.5x150 mm, 5 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid or 20 mM ammonium acetate.[1]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase over 15-60 minutes.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification, monitoring the characteristic neutral loss of trimethylamine (59 Da) from the derivatized analyte.[4]
Protocol 2: On-Target Derivatization of Oligosaccharides for MALDI-MS
This protocol is a simplified on-target method for rapid analysis.[9]
1. Reagent Preparation:
- GirT Solution: Dissolve Girard's Reagent T in a water/methanol/glacial acetic acid mixture (6:1:3, v/v/v) to a final concentration of 0.05 M.
- Matrix Solution: Prepare a saturated solution of a suitable matrix (e.g., 2,5-dihydroxybenzoic acid - DHB) in 1:1 (v/v) acetonitrile/0.1% TFA.
2. On-Target Derivatization and Sample Spotting:
- Sequentially deposit 0.5 µL of the matrix solution, 0.5 µL of the oligosaccharide sample solution (dissolved in water), and 0.5 µL of the GirT solution onto the MALDI target plate.
- Gently mix the droplets on the target plate.
- Allow the sample spot to dry completely at room temperature.
3. MALDI-TOF-MS Analysis:
- Analyze the sample in positive ion mode. The derivatized oligosaccharides will be detected as permanently charged molecular ions [M]+.
Protocol 3: Derivatization of DNA Lesions (5-Formyl-2'-deoxyuridine)
This protocol is based on the sensitive detection of FodU in cellular DNA.[1]
1. Sample Preparation:
- Enzymatically digest DNA samples to release individual nucleosides.
2. Derivatization Reaction:
- Mix the nucleoside sample with Girard's Reagent T in a solution containing 10% acetic acid.
- The molar ratio of GirT to the analyte should be optimized, with ratios from 10:1 to 1000:1 being tested.
- Incubate the reaction mixture at room temperature in the dark for 12 hours.
- Stop the reaction by freezing at -80°C.
3. LC-MS/MS Analysis:
- Analyze the reaction mixture directly by LC-MS/MS.
LC-MS/MS Parameters:
-
Column: Zorbax SB-C18 column (0.5x150 mm, 5 µm).[1]
-
Mobile Phase A: 20 mM ammonium acetate.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A 60-minute gradient from 0-60% acetonitrile.[1]
-
Flow Rate: 8.0 µL/min.
-
Ionization Mode: Positive ESI.
-
MS Detection: Monitor the fragmentation of the M+ ion of the GirT-conjugate.
Visualizing Workflows and Pathways
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: General workflow for GirT derivatization and LC-MS/MS analysis.
Caption: Workflow for on-target GirT derivatization for MALDI-MS.
Caption: Reaction of Girard's Reagent T with a carbonyl compound.
Conclusion
(2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium chloride (Girard's Reagent T) is an invaluable tool for researchers in various scientific disciplines, particularly those involved in drug development and biomarker discovery. Its ability to significantly enhance the mass spectrometric detection of carbonyl-containing compounds provides a robust method for sensitive and reliable quantification. The protocols and data presented in this application note offer a solid foundation for the successful implementation of GirT derivatization in your analytical workflows.
References
- 1. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization of small oligosaccharides prior to analysis by matrix-assisted laser desorption/ionization using glycidyltrimethylammonium chloride and Girard's reagent T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cationic Derivatization of Oligosaccharides with Girard's T Reagent for Improved Performance in Matrix-assisted Laser Desorption/Ionization and Electrospray Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 4. escholarship.org [escholarship.org]
- 5. Derivatization with Girard reagent T combined with LC-MS/MS for the sensitive detection of 5-formyl-2'-deoxyuridine in cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization of small oligosaccharides prior to analysis by matrix-assisted laser desorption/ionization using glycidyltrimethylammonium chloride and Girard's reagent T. | Sigma-Aldrich [sigmaaldrich.com]
- 7. med.upenn.edu [med.upenn.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: (2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium chloride in Proteomics Research
(2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium chloride , commonly known as Girard's Reagent T (GirT), is a valuable tool in proteomics and related fields. Its primary utility lies in its ability to react with carbonyl groups (aldehydes and ketones) to form stable hydrazones. This derivatization introduces a permanently charged quaternary ammonium group, which significantly enhances the ionization efficiency and detection sensitivity of labeled molecules in mass spectrometry (MS). These characteristics make Girard's Reagent T particularly useful for the analysis of protein modifications and glycans.
Key Applications in Proteomics:
-
Quantitative Analysis of Protein Carbonylation: Protein carbonylation is a major indicator of oxidative stress and is implicated in various diseases. Girard's Reagent T and its analogue, Girard's Reagent P (GirP), can be used to label carbonylated proteins, enabling their enrichment and identification.[1][2][3][4] Isotope-labeled versions of these reagents allow for quantitative comparisons of protein carbonylation levels between different samples.[1][4]
-
Enhanced Detection of N-Glycans in Glycoproteomics: The analysis of N-glycans released from glycoproteins is often challenging due to their low ionization efficiency. Derivatization with Girard's Reagent T introduces a fixed positive charge, leading to a substantial increase in signal intensity in MALDI and ESI-MS.[5][6][7][8] This has been successfully applied to on-tissue derivatization for MALDI imaging of N-glycans.[5][6]
-
Derivatization of Carbonyl-Containing Biomolecules: Beyond proteins and glycans, Girard's Reagent T is a versatile derivatizing agent for various carbonyl-containing biomolecules, such as steroids and specific DNA lesions, facilitating their sensitive detection by LC-MS/MS.[9][10]
Quantitative Data Summary
The use of Girard's Reagent T and P significantly improves the detection of target molecules. The following tables summarize the quantitative improvements reported in various studies.
Table 1: Enhancement of Mass Spectrometry Signals for Saccharides with Girard's Reagent P Derivatization [5]
| Analyte | Signal Enhancement Factor |
| Glucose | ~230-fold |
| Maltooctaose | >28-fold |
Table 2: Improved N-Glycan Detection with On-Tissue Girard's Reagent P Labeling [5][6]
| Condition | Number of N-Glycans Detected | Number of Sialylated N-Glycans Detected |
| Underivatized Tissue | 27 | 0 |
| On-Tissue GP Labeling | 46 | 7 |
Table 3: Signal Enhancement of Glycans using Girard's Reagent T On-Target Derivatization (GTOD) [7][8]
| Analyte | Average Signal Intensity Boost (n=3) |
| Lactose | 7.44-fold |
| Sialylated N-glycans (from bovine fetuin) | 9.13-fold |
| Neutral N-glycans (from RNaseB) | 12.96-fold |
| Neutral N-glycans (from ovalbumin) | 13.47-fold |
Table 4: Identification of Carbonylated Peptides in Oxidized Yeast Proteome using Girard's Reagent P [1][4]
| Sample | Number of Identified Carbonylated Peptides | Number of Identified Distinct Proteins |
| Oxidized Yeast Proteome | 41 | 36 |
Experimental Protocols and Methodologies
Protocol 1: Quantitative Analysis of Protein Carbonylation using Isotope-Labeled Girard's Reagent P
This protocol is adapted from methodologies used for the identification and quantification of protein carbonylation.[1][4]
Objective: To identify and quantify carbonylated proteins in a complex biological sample by labeling with light and heavy forms of Girard's Reagent P (GPR).
Materials:
-
Protein samples (e.g., control and oxidatively stressed cell lysates)
-
Light (d0) and heavy (d5) isotope-labeled Girard's Reagent P
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Strong Cation Exchange (SCX) chromatography columns
-
LC-MS/MS system
Procedure:
-
Protein Extraction and Preparation:
-
Extract proteins from control and treated samples using a suitable lysis buffer.
-
Determine the protein concentration for each sample.
-
-
Derivatization with Girard's Reagent P:
-
Aliquot equal amounts of protein from the control and treated samples.
-
Label the control sample with the light (d0) Girard's Reagent P and the treated sample with the heavy (d5) Girard's Reagent P. The reaction is typically carried out in a buffer at a slightly acidic pH.
-
-
Sample Combination and Digestion:
-
Combine the light and heavy labeled protein samples in a 1:1 ratio.
-
Denature the proteins using 8 M urea.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Dilute the urea concentration to less than 2 M and digest the proteins overnight with trypsin.
-
-
Enrichment of Labeled Peptides:
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by LC-MS/MS.
-
The light and heavy labeled peptide pairs will co-elute and can be distinguished by their mass difference in the MS1 scan.
-
The ratio of the peak intensities of the heavy and light peptide pairs provides the relative quantification of carbonylation at specific sites.
-
-
Data Analysis:
-
Identify the carbonylated peptides and their parent proteins using a suitable proteomics database search engine.
-
Quantify the relative changes in carbonylation based on the intensity ratios of the isotopic pairs.
-
Protocol 2: On-Tissue Derivatization of N-Glycans with Girard's Reagent P for MALDI-MS Imaging
This protocol is based on the on-tissue derivatization method for enhanced N-glycan imaging.[5][6]
Objective: To enhance the detection and spatial visualization of N-glycans in formalin-fixed paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections mounted on conductive slides
-
PNGase F enzyme
-
Girard's Reagent P (GP) solution
-
MALDI matrix solution (e.g., 2,5-dihydroxybenzoic acid)
-
MALDI-TOF mass spectrometer
Procedure:
-
Tissue Preparation:
-
Deparaffinize and rehydrate the FFPE tissue sections.
-
Perform antigen retrieval if necessary for subsequent histology.
-
-
N-Glycan Release:
-
Apply PNGase F solution onto the tissue section to enzymatically release the N-glycans from the glycoproteins.
-
Incubate in a humidified chamber.
-
-
On-Tissue Derivatization:
-
Apply the Girard's Reagent P solution directly onto the tissue section.
-
The reaction between the hydrazine group of the GP reagent and the reducing end of the released glycans forms a GP-glycan conjugate.
-
-
Matrix Application:
-
Apply the MALDI matrix solution over the tissue section.
-
-
MALDI-MS Imaging:
-
Acquire mass spectra across the tissue section using a MALDI-TOF mass spectrometer in positive ion mode.
-
The GP-derivatized glycans will produce significantly enhanced signals.
-
-
Data Analysis:
-
Generate ion intensity maps for specific N-glycan masses to visualize their spatial distribution within the tissue.
-
Compare the glycan profiles between different regions of interest.
-
Visualizations
Caption: General workflow for proteomics analysis using Girard's Reagent.
Caption: Quantitative analysis of protein carbonylation workflow.
Caption: On-tissue N-glycan analysis workflow using Girard's Reagent.
References
- 1. Identification and quantification of protein carbonylation using light and heavy isotope labeled Girard's P reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. On-Tissue Derivatization with Girard’s Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Carbonyl Compounds with Girard's Reagent T
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of carbonyl compounds, such as aldehydes and ketones, is critical in numerous scientific disciplines, including biomedical research, drug development, and food chemistry. These compounds are often implicated in oxidative stress, disease pathology, and the degradation of pharmaceutical products. However, their analysis can be challenging due to their low abundance, instability, and poor ionization efficiency in mass spectrometry. Girard's Reagent T (GRT), or (carboxymethyl)trimethylammonium chloride hydrazide, is a chemical derivatization reagent that effectively addresses these challenges.[1] By reacting with the carbonyl group, GRT introduces a permanently charged quaternary ammonium moiety, significantly enhancing the ionization efficiency and analytical sensitivity of the target compounds, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.[2][3] This application note provides detailed protocols and quantitative data for the use of Girard's Reagent T in the analysis of carbonyl compounds.
Principle and Reaction Mechanism
Girard's Reagent T reacts with aldehydes and ketones under mildly acidic conditions to form stable hydrazone derivatives.[2][4] The key feature of this reaction is the introduction of a pre-charged quaternary ammonium group, which ensures a strong and permanent positive charge on the derivative. This charge facilitates highly sensitive detection by electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode.[3] The reaction is a nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon, followed by the elimination of a water molecule.
Caption: Reaction of a carbonyl compound with Girard's Reagent T.
Advantages of Girard's Reagent T Derivatization
-
Enhanced Sensitivity: The pre-charged nature of the derivative significantly improves ionization efficiency in ESI-MS, leading to lower limits of detection.[3] For instance, derivatization of certain ketosteroids with Girard's reagents has been shown to increase sensitivity from 14-fold to as much as 2755-fold.[2]
-
Improved Chromatographic Separation: The introduction of a polar, charged group can improve the separation of structurally similar carbonyl compounds in reversed-phase liquid chromatography.[2]
-
Predictable Fragmentation: The Girard's Reagent T derivatives exhibit a characteristic neutral loss of 59 Da, corresponding to the trimethylamine moiety, upon collision-induced dissociation (CID) in the mass spectrometer. This predictable fragmentation pattern is highly useful for the targeted screening and identification of carbonyl compounds in complex mixtures.[5]
-
Versatility: This method is applicable to a wide range of carbonyl-containing molecules, including steroids, aldehydes, ketones, and even carbonyl-containing modifications in biomolecules like DNA and proteins.[3][6]
Quantitative Data Summary
The following table summarizes the quantitative performance of Girard's Reagent T derivatization for various carbonyl compounds as reported in the literature.
| Carbonyl Compound/Class | Analytical Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Fold Increase in Sensitivity | Reference |
| Glyoxal, Methylglyoxal, 3-Deoxyglucosone | Ion-Pair Reverse Phase HPLC-UV | 0.06–0.09 μM | Not Reported | [7] |
| 5-Hydroxymethylfurfural | Ion-Pair Reverse Phase HPLC-UV | 0.06–0.09 μM | Not Reported | [7] |
| 5-Formyl-2′-deoxyuridine (FodU) | LC-MS/MS | 3-4 fmol | ~20-fold | [3] |
| Aldehydes and Ketones (general) | ESI-MS/MS | Not specified | 3.3 to 7.0-fold (with modified GRT) | [8] |
| Aldehydes in Plasma Plasmalogens | ESI-MS/MS | Not specified | Not Reported | [8] |
| Aldehyde Metabolites | LC-MS/MS | 2.5-7 nM (with modified Girard's reagent) | 21-2856 times (with modified Girard's reagent) | [9] |
Experimental Protocols
The following protocols provide a general framework for the derivatization of carbonyl compounds with Girard's Reagent T and subsequent analysis. Optimization of reaction conditions may be necessary for specific applications.
Materials and Reagents
-
Girard's Reagent T (CAS 123-46-6)
-
Carbonyl compound standards and samples
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade)
-
Acids: Acetic acid or Formic acid (LC-MS grade)
-
Buffers: Glycine buffer (e.g., 0.2 M, pH 2.1-3.0)
-
Solid Phase Extraction (SPE) cartridges (if necessary for sample cleanup)
-
Standard laboratory glassware and equipment (vials, pipettes, heating block/water bath)
General Derivatization Protocol (for LC-MS Analysis)
-
Sample Preparation:
-
For liquid samples (e.g., beverages, biological fluids), a dilution step may be necessary. For example, a 50 µL aliquot of a beverage can be used directly.[7]
-
For tissue samples, homogenization and extraction of lipids or other target molecules may be required.
-
For DNA samples, enzymatic digestion to nucleosides is necessary prior to derivatization.[3]
-
-
Derivatization Reaction:
-
In a microcentrifuge tube or autosampler vial, combine the sample or standard solution with the Girard's Reagent T solution and an acidic catalyst. The specific volumes and concentrations can be optimized.
-
Example 1 (for α-dicarbonyls): Mix 50 µL of the sample with 200 µL of 0.2 M glycine buffer (pH 2.1) and 100 µL of 0.2 M Girard's Reagent T solution.[7]
-
Example 2 (for lipid aldehydes): Use acetonitrile as the reaction solvent with a small amount of formic acid to catalyze the reaction. A typical reaction mixture may contain the lipid aldehyde sample, 12 mM Girard's Reagent T in acetonitrile, and a catalytic amount of formic acid.[5]
-
Example 3 (for DNA adducts): Mix 1 mM of the carbonyl-containing nucleoside with Girard's Reagent T at a molar ratio of 1:10 (lesion:reagent) in the presence of 10% acetic acid.[3]
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature for a specific duration. These conditions should be optimized for the target analyte.
-
For α-dicarbonyls, incubation at 40°C for 60 minutes has been shown to be effective.[7]
-
For some conjugated aldehydes, the reaction may be complete within 15 minutes at room temperature.[7]
-
For the derivatization of 5-formyl-2′-deoxyuridine, the reaction can be carried out at room temperature for 12 hours.[3]
-
-
Reaction Quenching/Dilution:
-
Analysis by LC-MS/MS:
-
Analyze the derivatized sample using a suitable LC-MS/MS system.
-
Chromatography: Reversed-phase chromatography is commonly used. The mobile phase often consists of an aqueous component with an organic modifier (e.g., acetonitrile or methanol) and an ion-pairing agent or acid (e.g., formic acid, sodium octyl sulfate) to improve peak shape and retention.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization mode. For quantitative analysis, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, monitoring the transition from the precursor ion (the [M]+ of the derivative) to the characteristic product ion resulting from the neutral loss of 59 Da (trimethylamine).[5]
-
Experimental Workflow
Caption: General workflow for carbonyl analysis using Girard's Reagent T.
Applications in Drug Development and Research
-
Biomarker Discovery: The sensitive quantification of carbonyl compounds as markers of oxidative stress is crucial in understanding disease mechanisms, including neurodegenerative diseases, cardiovascular diseases, and cancer.[2]
-
Pharmacokinetic Studies: Derivatization with Girard's Reagent T can be applied to quantify drug metabolites that contain carbonyl functionalities, aiding in pharmacokinetic and drug metabolism studies.[10][11]
-
Stability Testing of Pharmaceuticals: Aldehydes and ketones can be degradation products of pharmaceutical formulations. This method can be used to monitor the stability of drug products.
-
Analysis of Steroids: Girard's reagents were originally developed for the analysis of steroids and continue to be widely used for the sensitive quantification of ketosteroids in biological matrices.[2][12]
Conclusion
The use of Girard's Reagent T for the derivatization of carbonyl compounds offers a robust and highly sensitive method for their quantitative analysis. The introduction of a permanent positive charge significantly enhances detection by mass spectrometry, enabling the measurement of low-abundance carbonyls in complex matrices. The detailed protocols and compiled quantitative data provided in this application note serve as a valuable resource for researchers, scientists, and drug development professionals seeking to implement this powerful analytical strategy.
References
- 1. 吉拉尔特试剂 T derivatization grade (HPLC), LiChropur™, 99.0-101.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fortunejournals.com [fortunejournals.com]
- 6. Identification and quantification of protein carbonylation using light and heavy isotope labeled Girard's P reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Girard's Reagent T Labeling of Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Girard's Reagent T (GRT), chemically known as (carboxymethyl)trimethylammonium chloride hydrazide, is a highly effective derivatizing agent for small molecules containing carbonyl functional groups (aldehydes and ketones).[1] The key feature of GRT is its quaternary ammonium group, which introduces a permanent positive charge to the target molecule upon reaction.[2][3] This charge-tagging strategy significantly enhances the ionization efficiency of the derivatized analytes in mass spectrometry, particularly when using electrospray ionization (ESI), leading to improved sensitivity and detection limits.[2][3] This makes GRT an invaluable tool for the quantitative analysis of low-abundance carbonyl-containing small molecules, such as steroids, in complex biological matrices.[4][5]
The reaction between Girard's Reagent T and a carbonyl group proceeds via a condensation reaction to form a stable hydrazone.[1] This reaction is typically carried out under mild acidic conditions, which catalyze the formation of the hydrazone.[2] The resulting derivatized molecule can be readily analyzed by liquid chromatography-mass spectrometry (LC-MS) or LC-MS/MS.[2][4]
Chemical Reaction
The reaction of Girard's Reagent T with a generic ketone or aldehyde is depicted below. The hydrazide moiety of GRT nucleophilically attacks the electrophilic carbonyl carbon, followed by dehydration, to form a stable hydrazone with a permanent positive charge.
Caption: Reaction of Girard's Reagent T with a carbonyl group.
Experimental Protocols
This section provides a generalized step-by-step protocol for the labeling of small molecules with Girard's Reagent T. Optimization of the reaction conditions, such as molar ratio, temperature, and reaction time, may be necessary for specific applications.
Materials and Reagents:
-
Girard's Reagent T (CAS No. 123-46-6)
-
Small molecule containing a carbonyl group
-
Methanol (LC-MS grade)
-
Glacial Acetic Acid
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
-
HPLC or UHPLC system
-
Mass spectrometer with ESI source
Protocol:
-
Sample Preparation:
-
Dissolve the carbonyl-containing small molecule in a suitable solvent, such as methanol or a mixture of methanol and water. The concentration will depend on the specific assay and the expected abundance of the analyte.
-
For biological samples, such as serum or tissue homogenates, perform a protein precipitation step by adding a threefold excess of cold methanol, followed by centrifugation to pellet the precipitated proteins.[5] The supernatant containing the small molecules can then be collected.[5]
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine the small molecule solution with a solution of Girard's Reagent T. A molar excess of GRT is recommended to drive the reaction to completion.[2][6] A common starting point is a 10:1 molar ratio of GRT to the analyte.[2]
-
Add glacial acetic acid to the reaction mixture to achieve a final concentration of approximately 5-10%.[3] The acidic environment catalyzes the hydrazone formation.[2]
-
Vortex the mixture thoroughly.
-
Incubate the reaction at a temperature between 37°C and 85°C for 15 minutes to 4 hours.[5][7] The optimal temperature and time will depend on the reactivity of the carbonyl group on the specific small molecule.
-
-
Work-up and Purification (Optional):
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an HPLC or UHPLC system coupled to a mass spectrometer.
-
Chromatographic separation is typically achieved using a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% acetic acid or formic acid).[5]
-
The mass spectrometer should be operated in positive ion mode to detect the permanently charged GRT-labeled molecules.[2][5]
-
Monitor for the specific m/z of the expected GRT-hydrazone derivative.
-
Quantitative Data
The efficiency of the Girard's Reagent T labeling reaction is influenced by several factors, including the molar ratio of the reagent to the analyte, the pH of the reaction mixture, and the reaction time and temperature. The following table summarizes the effects of these parameters on the derivatization of 5-formyl-2'-deoxyuridine (FodU) with GRT, as determined by HPLC peak areas of the resulting hydrazone.[2]
| Parameter | Conditions | Relative Yield of GRT-FodU Hydrazone |
| Molar Ratio (GRT:FodU) | 2:1 | Low |
| 10:1 | Moderate | |
| 30:1 | High | |
| 100:1 | Very High | |
| 300:1 and above | Plateau at Very High | |
| Reaction Time (at 10:1 molar ratio) | 10 min | Low |
| 1 h | Moderate | |
| 2 h | High | |
| 4 h | Very High | |
| 12 h and 24 h | Plateau at Very High | |
| pH | Phosphate Buffer (pH 7.0) | ~35% of acidic condition yield |
| 10% Acetic Acid | High |
Note: The data presented is based on the derivatization of FodU and should be considered as a guideline. Optimal conditions for other small molecules may vary.[2]
Experimental Workflow
The following diagram illustrates the general workflow for the Girard's Reagent T labeling of small molecules followed by LC-MS/MS analysis.
Caption: Experimental workflow for GRT labeling and analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Girard's Reagent T | TargetMol [targetmol.com]
- 7. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Girard's Reagent T in Electrospray Ionization Mass Spectrometry (ESI-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Girard's Reagent T (GRT), chemically known as (carboxymethyl)trimethylammonium chloride hydrazide, is a powerful derivatizing agent used to enhance the analysis of aldehydes and ketones in electrospray ionization mass spectrometry (ESI-MS).[1] Molecules containing carbonyl groups, such as steroids, certain drugs and their metabolites, and specific biomolecules, often exhibit poor ionization efficiency in their native state, leading to low sensitivity in MS-based assays.[2] GRT addresses this limitation by reacting with the carbonyl group to form a hydrazone derivative that incorporates a permanently positively charged quaternary ammonium moiety.[3][4] This "charge-tagging" strategy significantly improves the ionization efficiency in positive-ion ESI-MS, resulting in substantial gains in sensitivity and lower limits of detection.[3][4][5]
The derivatization with GRT offers several advantages for quantitative and qualitative analysis:
-
Enhanced Sensitivity: The pre-charged nature of the GRT derivative leads to a dramatic increase in signal intensity, often by one to two orders of magnitude.[6][7]
-
Improved Specificity: The derivatization reaction is specific to aldehydes and ketones, reducing the complexity of the sample matrix and minimizing interferences.
-
Facilitated Fragmentation: GRT derivatives often exhibit characteristic fragmentation patterns in tandem mass spectrometry (MS/MS), such as a neutral loss of 59 Da (trimethylamine), which can be utilized for selective screening and identification of derivatized analytes.[2]
-
Versatility: GRT has been successfully applied to a wide range of molecules, including steroids, prostanoids, and DNA damage products.[3][5][8]
These application notes provide an overview of the utility of Girard's Reagent T in ESI-MS and detailed protocols for its application in various analytical scenarios.
Applications and Quantitative Data
The use of Girard's Reagent T has been documented across several key areas of research and development, demonstrating its broad applicability and significant impact on analytical sensitivity.
Analysis of Steroids
The analysis of endogenous and synthetic steroids is crucial in clinical diagnostics, doping control, and pharmaceutical research. Many steroids are ketones, making them ideal candidates for GRT derivatization.
Key Applications:
-
Therapeutic Drug Monitoring: Quantifying steroidal drugs and their metabolites in biological matrices.[6][7]
-
Clinical Diagnostics: Measuring steroid hormone levels for the diagnosis of endocrine disorders, such as congenital adrenal hyperplasia.[1]
-
Doping Control: Detecting anabolic androgenic steroids and their metabolites in athletes.[8]
Quantitative Improvements:
| Analyte | Matrix | Fold Increase in Sensitivity/Detection Limit Improvement | Reference |
| Spironolactone and its metabolites | Chemical Standards | 1-2 orders of magnitude signal enhancement | [6][7] |
| 5-Formyl-2'-deoxyuridine (FodU) | Cellular DNA | ~20-fold improvement in detection limit (3-4 fmol) | [3][4] |
| Prostanoids | Intestinal Tissue Extracts | >10-fold increase in ionization efficiency | [5] |
| 17-hydroxyprogesterone | N/A | 7.0 times signal intensity increase with a modified Girard reagent | [2] |
Analysis of DNA Damage Products
Oxidative stress can lead to the formation of lesions in DNA, such as 5-formyl-2'-deoxyuridine (FodU), which contains an aldehyde group. Sensitive quantification of these lesions is vital for understanding their biological consequences.
Key Application:
-
Biomarker of Oxidative Stress: Quantifying FodU in cellular DNA to assess levels of oxidative damage.[3][4]
Analysis of Prostanoids
Prostanoids are a class of lipid mediators involved in inflammation and other physiological processes. Their analysis is often challenging due to their low endogenous concentrations and isomeric forms.
Key Application:
-
Inflammation Research: Isomeric separation and sensitive detection of prostanoids like prostaglandins E2 and D2 in biological tissues.[5]
Experimental Protocols
The following are detailed protocols for the derivatization of target analytes with Girard's Reagent T for ESI-MS analysis.
Protocol 1: Derivatization of Ketosteroids in Plasma
This protocol is adapted for the analysis of ketosteroids such as androstenedione, 17-hydroxyprogesterone, and cortisol in plasma samples.[1]
Materials:
-
Girard's Reagent T (GRT)
-
Methanol
-
Acetic Acid
-
Internal standards (isotope-labeled versions of the target steroids)
-
Plasma sample
Procedure:
-
Sample Preparation: To 100 µL of plasma, add an appropriate amount of the internal standard solution.
-
Protein Precipitation: Add a suitable volume of cold methanol to precipitate proteins. Vortex and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction:
-
Reconstitute the dried extract in a solution of GRT in a methanol/acetic acid mixture. A typical derivatization solution consists of 50 mg of GRT dissolved in 1 mL of a 9:1 (v/v) methanol:acetic acid solution.
-
Incubate the reaction mixture at a specified temperature (e.g., room temperature or slightly elevated) for a defined period (e.g., 30 minutes to overnight). The optimal conditions may need to be determined empirically for specific analytes.
-
-
Sample Dilution: After incubation, dilute the sample with an appropriate mobile phase for LC-MS analysis.
Protocol 2: Derivatization of 5-Formyl-2'-deoxyuridine (FodU) in DNA Hydrolysates
This protocol is designed for the sensitive detection of the DNA lesion FodU.[3]
Materials:
-
Girard's Reagent T (GRT)
-
Acetic Acid
-
DNA hydrolysate sample containing FodU
-
Isotope-labeled FodU internal standard
Procedure:
-
Reaction Mixture Preparation:
-
To the DNA hydrolysate sample, add the isotope-labeled FodU internal standard.
-
Add a solution of GRT in 10% acetic acid. The molar ratio of GRT to the expected amount of FodU should be optimized, with ratios from 10:1 to several hundred-fold excess being reported.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature. Reaction times can vary, with significant product formation observed within a few hours and reactions often left to proceed for 12-24 hours to ensure completion.
-
-
LC-MS Analysis:
-
Directly inject an aliquot of the reaction mixture into the LC-MS system.
-
Visualizations
Girard's Reagent T Derivatization Workflow
Caption: General workflow for the derivatization of carbonyl-containing analytes with Girard's Reagent T prior to LC-MS/MS analysis.
Girard's Reagent T Reaction with a Ketone
Caption: Chemical reaction of a ketone or aldehyde with Girard's Reagent T to form a permanently charged hydrazone derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization with Girard reagent T combined with LC-MS/MS for the sensitive detection of 5-formyl-2'-deoxyuridine in cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-resolution ion mobility spectrometry-mass spectrometry for isomeric separation of prostanoids after Girard's reagent T derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of (2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium;chloride in metabolomics
(2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium;chloride , more commonly known as Girard's Reagent T (GRT) , has emerged as a powerful tool in the field of metabolomics for the sensitive and selective analysis of carbonyl-containing metabolites. This application note provides detailed protocols and data on the use of GRT for the derivatization of aldehydes and ketones in biological samples, enabling enhanced detection and quantification by liquid chromatography-mass spectrometry (LC-MS).
The chemical derivatization of carbonyl compounds with GRT introduces a permanently charged quaternary ammonium group. This modification significantly improves the ionization efficiency of otherwise poorly ionizable metabolites in electrospray ionization (ESI), leading to substantial gains in sensitivity. Furthermore, the derivatized products exhibit predictable fragmentation patterns, which aids in the confident identification of target analytes.
Key Applications in Metabolomics:
-
Steroid Profiling: Analysis of endogenous steroids, neurosteroids, and anabolic steroids in urine and serum for clinical diagnostics and anti-doping control.[1]
-
Lipidomics: Quantification of lipid aldehydes, which are important biomarkers of oxidative stress.
-
Disease Biomarker Discovery: Profiling of carbonyl-containing metabolites in various biological matrices to identify potential biomarkers for a range of diseases.
-
Food and Beverage Analysis: Quantification of α-dicarbonyls and other carbonyl compounds in food and beverage products.
Reaction Mechanism
Girard's Reagent T reacts with the carbonyl group of aldehydes and ketones under mildly acidic conditions to form a stable hydrazone. This reaction attaches a pre-charged quaternary ammonium moiety to the target metabolite.
Caption: Reaction of a carbonyl-containing metabolite with Girard's Reagent T.
Quantitative Data Summary
The use of Girard's Reagent T for derivatization leads to a significant enhancement in signal intensity for various carbonyl-containing metabolites. The following tables summarize the reported performance improvements.
| Metabolite Class | Signal Enhancement Factor | Reference |
| 5-Formyl-2′-deoxyuridine (FodU) | ~20-fold | [2] |
| Various Aldehydes and Ketones (using a modified Girard's reagent, HTMOB) | 3.3 to 7.0-fold (compared to GRT) | [3] |
| Various Aldehydes (using a modified Girard's reagent, HBP) | 21 to 2856-fold | [4] |
| Analyte | Limit of Detection (LOD) | Reference |
| α-Dicarbonyls (glyoxal, methylglyoxal, etc.) | 0.06–0.09 μM | [5] |
| Various Aldehydes (using a modified Girard's reagent, HBP) | 2.5–7 nM | [4] |
| 5-Formyl-2′-deoxyuridine (FodU) | 3-4 fmol | [2] |
Experimental Workflow for Carbonyl Metabolomics
The following diagram outlines a typical workflow for the analysis of carbonyl-containing metabolites in biological samples using Girard's Reagent T derivatization followed by LC-MS/MS analysis.
Caption: General workflow for carbonyl metabolite analysis using GRT.
Detailed Experimental Protocols
Protocol 1: Derivatization of Steroids in Urine
This protocol is adapted from methodologies used for the analysis of steroid hormones.
Materials:
-
Girard's Reagent T (GRT)
-
Formic acid
-
Methanol
-
Water (LC-MS grade)
-
Urine sample
-
Centrifuge tubes
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Use the supernatant for the derivatization reaction.
-
-
Derivatization Reaction:
-
Prepare a 1 M solution of Girard's Reagent T in 0.2% formic acid in water.
-
In a clean microcentrifuge tube, mix 200 µL of the urine supernatant with 200 µL of the GRT solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
-
Sample Cleanup (Optional, if significant matrix effects are observed):
-
After incubation, the sample can be subjected to solid-phase extraction (SPE) using a suitable cartridge (e.g., C18) to remove excess reagent and other interfering substances. Elute the derivatized steroids with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 5-10 µL) of the final sample solution onto the LC-MS/MS system.
-
Use a C18 reversed-phase column for chromatographic separation.
-
The mobile phase typically consists of a gradient of water and acetonitrile or methanol, both containing a small amount of an acidifier like formic acid (e.g., 0.1%).
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.
-
Monitor for the characteristic neutral loss of trimethylamine (59 Da) from the derivatized metabolites in MS/MS scans to selectively detect the GRT-derivatized compounds.[6]
-
Protocol 2: Derivatization of α-Dicarbonyls in Beverages
This protocol is based on a method for the analysis of α-dicarbonyls in soft drinks.[5]
Materials:
-
Girard's Reagent T (GRT)
-
Glycine buffer (0.2 M, pH 2.1)
-
Beverage sample
-
Microfuge tubes
-
Water bath
Procedure:
-
Sample Preparation:
-
Degas carbonated beverages by sonication or vigorous shaking.
-
If necessary, dilute the beverage sample with water.
-
-
Derivatization Reaction:
-
In a 1.5 mL microfuge tube, mix 50 µL of the beverage sample with 200 µL of 0.2 M glycine buffer (pH 2.1) and 100 µL of 0.2 M Girard-T reagent.[5]
-
Incubate the mixture in a water bath at 40°C for 60 minutes.[5]
-
After incubation, add 250 µL of water and transfer the solution to an autosampler vial for analysis.[5]
-
-
LC-UV/MS Analysis:
Protocol 3: General Protocol for Derivatization of Carbonyl Metabolites in Tissue Homogenates
This protocol provides a general framework for the analysis of carbonyl compounds in tissue samples.
Materials:
-
Girard's Reagent T (GRT)
-
Methanol (80%)
-
Tissue sample
-
Homogenizer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Derivatization Reaction:
-
Prepare a solution of Girard's Reagent T (concentration may need optimization, starting with 10-50 mg/mL) in a suitable solvent, such as methanol/water with a small amount of acetic acid to catalyze the reaction.
-
Mix the tissue extract supernatant with the GRT solution. The ratio should be optimized, but a 1:1 (v/v) ratio can be a starting point.
-
Incubate the reaction mixture at a suitable temperature (e.g., 37-60°C) for an optimized duration (e.g., 15-60 minutes).[8]
-
-
Sample Cleanup and Analysis:
-
Follow the sample cleanup and LC-MS/MS analysis steps as described in Protocol 1.
-
Conclusion
Derivatization with this compound (Girard's Reagent T) is a robust and effective strategy for enhancing the LC-MS-based analysis of carbonyl-containing metabolites. The provided protocols offer a starting point for researchers to develop and validate methods for their specific metabolomics applications. The significant improvements in sensitivity and selectivity make GRT an invaluable reagent for the comprehensive profiling of the carbonyl sub-metabolome.
References
- 1. Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. fortunejournals.com [fortunejournals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols for Girard's Reagent T in Steroid Hormone Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Girard's Reagent T (GRT), chemically known as (carboxymethyl)trimethylammonium chloride hydrazide, is a highly effective derivatizing agent for the analysis of ketosteroids.[1][2] Steroid hormones, due to their inherent low ionization efficiency and concentrations in biological matrices, present a significant analytical challenge.[3][4] Derivatization with Girard's Reagent T introduces a permanently charged quaternary ammonium group to the steroid molecule, significantly enhancing its ionization efficiency for mass spectrometry (MS) analysis, particularly with electrospray ionization (ESI).[1][2] This results in a substantial improvement in detection sensitivity, enabling the accurate quantification of low-abundance steroid hormones in complex biological samples such as serum, plasma, and urine.[3][5][6]
This document provides a detailed protocol for the separation and identification of steroid hormones using Girard's Reagent T, including sample preparation, derivatization, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Principle of the Method
The core of this method lies in the chemical reaction between the hydrazide functional group of Girard's Reagent T and the ketone or aldehyde group present in many steroid hormones. This reaction forms a stable hydrazone derivative with a pre-charged cationic moiety. This permanent positive charge dramatically improves the response in positive ion mode ESI-MS, leading to lower limits of detection and more reliable quantification. The process is illustrated in the reaction diagram below.
Caption: Reaction of a ketosteroid with Girard's Reagent T to form a hydrazone.
Experimental Protocols
Sample Preparation from Serum/Plasma
This protocol is adapted from established methods for steroid extraction from serum.[4][7]
Materials:
-
Serum or plasma samples
-
Methyl tert-butyl ether (MTBE)
-
1 M HCl
-
Saturated NaCl solution
-
Internal standards (isotope-labeled steroids)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of serum or plasma in a glass tube, add 20 µL of an internal standard solution containing appropriate isotope-labeled steroids.[4]
-
Add 400 µL of water and 5 µL of 1 M HCl to acidify the sample.[4]
-
Add 50 µL of saturated NaCl solution.[4]
-
Perform a liquid-liquid extraction by adding 1.4 mL of MTBE.[4]
-
Vortex the mixture for 1 minute, followed by shaking for 10 minutes.[4]
-
Centrifuge at 3500 x g for 5 minutes to separate the phases.[4]
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 45-50°C.[4][7]
Derivatization with Girard's Reagent T
This protocol is a synthesis of optimized conditions reported in the literature.[1][4][8][9]
Materials:
-
Dried steroid extract
-
Girard's Reagent T (GRT) solution (1 mg/mL in 10% acetic acid in methanol)
-
Vortex mixer
-
Incubator or heating block
Procedure:
-
Reconstitute the dried steroid extract in 200 µL of 10% acetic acid in methanol.[4]
-
Add 20 µL of the Girard's Reagent T solution. The molar ratio of reagent to analyte should be optimized, but a ratio of 10:1 to 100:1 is a good starting point.[1]
-
Vortex the mixture briefly to ensure thorough mixing.
-
Incubate the reaction mixture at 60°C for 10-15 minutes to ensure complete derivatization.[4] Some protocols suggest room temperature for 12 hours or 85°C for up to 4 hours, depending on the steroid's reactivity.[1][9]
-
After incubation, evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried derivatized sample in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol:water).[4]
LC-MS/MS Analysis
The following are general LC-MS/MS parameters; specific conditions should be optimized for the instrument and the specific steroid panel.[4][8][9]
Liquid Chromatography (LC) Parameters:
-
Column: A C18 or Biphenyl column is recommended for good separation of steroid isomers.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the derivatized steroids, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30-60°C
-
Injection Volume: 5-10 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification.
-
Source Parameters: Optimize spray voltage, sheath gas, auxiliary gas, and ion transfer tube temperature for the specific instrument.
-
Collision Gas: Argon
-
MRM Transitions: The precursor ion will be the [M]+ of the Girard's T derivative. The product ions often result from the neutral loss of the quaternary amine group. These transitions must be determined for each derivatized steroid by direct infusion.
Data Presentation
The following tables summarize typical performance data for the analysis of steroid hormones using Girard's Reagent derivatization followed by LC-MS/MS.
Table 1: Limits of Detection (LOD) for Selected Steroid Hormones
| Steroid Hormone | Limit of Detection (LOD) (pg/mL) | Reference |
| Testosterone | 50 - 500 | [10] |
| Androstenedione | 50 - 500 | [10] |
| 5α-Dihydrotestosterone | 50 - 500 | [10] |
| Nandrolone Metabolites | Not specified | [5] |
Table 2: Method Validation Parameters
| Parameter | Typical Range | Reference |
| Linearity (r²) | > 0.98 | [6] |
| Precision (RSD) | < 15% | [11] |
| Recovery | 71.1 - 128.7% | [11] |
| Inter-day Precision | < 35% | [12] |
| Intra-day Precision | < 20% | [12] |
Visualization of the Analytical Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis.
Caption: Workflow for steroid analysis using Girard's Reagent T derivatization.
Conclusion
The use of Girard's Reagent T for the derivatization of steroid hormones offers a robust and highly sensitive method for their quantification in complex biological matrices. The protocol outlined in these application notes provides a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique. The enhanced ionization efficiency afforded by GRT derivatization allows for the reliable measurement of steroid profiles, which is crucial for endocrinology research, clinical diagnostics, and pharmaceutical development.
References
- 1. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Detection of 20 endogenous anabolic steroid esters with Girard's Reagent P derivatization in dried blood spots using UPLC-Q-Orbitrap-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Glycoanalysis: A Guide to Derivatizing Reducing Sugars with (2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium chloride
For Researchers, Scientists, and Drug Development Professionals: A Detailed Application Note and Protocol for Enhanced Mass Spectrometry Analysis of Reducing Sugars.
The analysis of reducing sugars, fundamental components in numerous biological processes and key structural elements of many biotherapeutics, presents a significant challenge due to their low ionization efficiency in mass spectrometry. Chemical derivatization with (2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium chloride, commonly known as Girard's Reagent T (GT), offers a robust solution by introducing a permanent positive charge to the sugar molecule. This modification dramatically enhances the sensitivity and simplifies the interpretation of mass spectra, making it an invaluable tool in glycobiology, biomarker discovery, and the development of glycoprotein-based drugs.
Introduction to Girard's Reagent T Derivatization
Girard's Reagent T is a cationic hydrazine derivative that specifically reacts with the aldehyde or ketone group present in the open-chain form of reducing sugars.[1][2] This reaction forms a stable hydrazone, effectively "tagging" the sugar with a quaternary ammonium ion.[3][4] The primary advantages of this derivatization strategy include:
-
Greatly Increased Sensitivity: The permanent positive charge significantly boosts the ionization efficiency of the derivatized sugar, leading to a substantial increase in signal intensity in both Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).[1][5] Reports have shown a remarkable 1000-fold increase in sensitivity for some oligosaccharides in MALDI-MS analysis.[1]
-
Simplified Mass Spectra: Derivatization with GT leads to the formation of predominantly singly charged ions ([M]+), eliminating the ambiguity caused by multiple adducts (e.g., [M+Na]+, [M+K]+) often observed with underivatized sugars.[3][6] This simplifies data interpretation and allows for the detection of low-abundance glycans.[3]
-
Specificity for Reducing Sugars: GT selectively reacts with the carbonyl group of reducing sugars, leaving non-reducing sugars like sucrose and raffinose underivatized.[1][2] This specificity is advantageous for the targeted analysis of reducing sugars in complex mixtures.
-
Stable Derivatives: The resulting hydrazone derivatives are stable for extended periods, allowing for flexibility in sample processing and analysis.[3][7] Studies have shown that GT-derivatized lactose is stable for at least 10 days at room temperature.[3]
Reaction Mechanism
The derivatization reaction proceeds via the nucleophilic addition of the hydrazine nitrogen of Girard's Reagent T to the carbonyl carbon of the reducing sugar, followed by the elimination of a water molecule to form a stable hydrazone. This reaction is typically carried out under weakly acidic conditions, which catalyze the reaction without causing significant degradation of the sugars.[2]
Application in Drug Development and Glycobiology
The enhanced sensitivity and specificity afforded by GT derivatization are particularly beneficial in the pharmaceutical and biotechnology sectors:
-
Glycoprotein Characterization: In the development of monoclonal antibodies and other glycoprotein therapeutics, detailed analysis of the attached N- and O-glycans is critical for ensuring product quality, consistency, and efficacy. GT derivatization facilitates the sensitive detection and characterization of these glycans.
-
Biomarker Discovery: Aberrant glycosylation is a hallmark of many diseases, including cancer. The ability to sensitively quantify changes in the glycome of biological samples (e.g., serum, tissue) using GT derivatization can aid in the discovery and validation of novel disease biomarkers.
-
Analysis of Small Molecule Drugs: The derivatization principle can also be applied to other carbonyl-containing molecules, including certain small molecule drugs and their metabolites, to improve their detection by mass spectrometry.[8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the Girard's Reagent T derivatization of reducing sugars.
| Parameter | Condition/Value | Reference(s) |
| Sensitivity Enhancement (MALDI-MS) | Up to 1000-fold for small oligosaccharides | [1] |
| 7.44-fold for lactose | [3][5] | |
| 9.13-fold for sialylated N-glycans | [3][5] | |
| 12.96 to 13.47-fold for neutral N-glycans | [3][5] | |
| Sensitivity Enhancement (LC-MS) | ~20-fold for 5-formyl-2'-deoxyuridine | [4] |
| Detection Limit (LC-MS) | 3-4 fmol for 5-formyl-2'-deoxyuridine | [4] |
| Detection Limit (MALDI-MS) | Nanogram level for N-glycans from 0.16 µg of ovalbumin | [3][5] |
| Linear Dynamic Range (MALDI-MS) | 78 nmol/mL to 10 µmol/mL | [3][5] |
| Derivative Stability | Stable for at least 10 days at room temperature (RSD ≤ 2.95%) | [3] |
Table 1: Performance Metrics of Girard's Reagent T Derivatization
| Sugar Type | Molar Ratio (GT:Sugar) | Temperature | Time | Solvent/Catalyst | Reference(s) |
| 5-formyl-2'-deoxyuridine | 10:1 to 100:1 | Room Temperature | 12 h | 10% Acetic Acid | [4] |
| α-dicarbonyls | Excess GT | 40°C | 60 min | 0.20 M Glycine buffer, pH 2.1 | [7] |
| Oligosaccharides (in-solution) | Excess GT | Not specified | Not specified | Weakly acidic | [2][6] |
| Reducing glycans (on-target MALDI) | See protocol | Room Temperature | During drying | Water/Methanol/Glacial Acetic Acid (6:1:3, v/v/v) | [3] |
Table 2: Optimized Reaction Conditions for Girard's Reagent T Derivatization
Experimental Protocols
Protocol 1: In-Solution Derivatization of Reducing Sugars for LC-MS Analysis
This protocol is suitable for the derivatization of purified reducing sugars or sugar mixtures in solution prior to analysis by LC-MS.
Materials:
-
(2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium chloride (Girard's Reagent T, GT)
-
Reducing sugar standard or sample
-
Glacial Acetic Acid
-
Methanol
-
Water (LC-MS grade)
-
Microcentrifuge tubes
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a 10 mg/mL stock solution of Girard's Reagent T in water.
-
Prepare a 1 mg/mL stock solution of the reducing sugar standard in water.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine the following:
-
10 µL of the reducing sugar solution.
-
100 µL of the Girard's Reagent T solution (provides a significant molar excess).
-
10 µL of glacial acetic acid (to achieve a final concentration of approximately 10%).
-
-
Vortex the mixture gently.
-
Incubate the reaction mixture at room temperature for 12 hours in the dark.[4] For some analytes, heating at 40-60°C for 1-2 hours may accelerate the reaction.[7]
-
-
Sample Cleanup (Optional):
-
For complex samples, a solid-phase extraction (SPE) step using a mixed-mode cation exchange cartridge can be used to remove excess reagent and other impurities.[9]
-
-
LC-MS Analysis:
-
Dilute the derivatized sample with the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
-
Inject an appropriate volume onto a C18 or HILIC column for chromatographic separation.
-
Perform mass spectrometric detection in positive ion mode, monitoring for the [M]+ ion of the derivatized sugar.
-
Protocol 2: On-Target Derivatization of Reducing Glycans for MALDI-MS Analysis
This rapid protocol is ideal for high-throughput screening of glycans by MALDI-MS.[3]
Materials:
-
(2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium chloride (Girard's Reagent T, GT)
-
Reducing glycan standard or sample
-
2,5-Dihydroxybenzoic acid (DHB) matrix
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Methanol
-
Glacial Acetic Acid
-
MALDI target plate
Procedure:
-
Prepare Solutions:
-
GT Solution (0.05 M): Dissolve GT in a mixture of water/methanol/glacial acetic acid (6:1:3, v/v/v).[3]
-
DHB Matrix Solution: Prepare a saturated solution of DHB in 50% ACN/0.1% TFA.
-
Glycan Solution: Dissolve the glycan sample in water.
-
-
On-Target Derivatization:
-
Spot 0.5 µL of the DHB matrix solution onto the MALDI target plate.
-
Spot 0.5 µL of the glycan solution onto the same spot.
-
Spot 0.5 µL of the GT solution onto the same spot and gently mix with the pipette tip.[3]
-
Allow the spot to air dry completely at room temperature. The derivatization reaction occurs during the drying process.
-
-
MALDI-MS Analysis:
-
Acquire mass spectra in positive ion reflectron mode. The derivatized glycans will be detected as singly charged [M]+ ions.
-
Visualizations
Caption: Chemical reaction of a reducing sugar with Girard's Reagent T.
Caption: General workflow for the analysis of reducing sugars using GT derivatization.
References
- 1. Derivatization of small oligosaccharides prior to analysis by matrix-assisted laser desorption/ionization using glycidyltrimethylammonium chloride and Girard's reagent T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cationic Derivatization of Oligosaccharides with Girard's T Reagent for Improved Performance in Matrix-assisted Laser Desorption/Ionization and Electrospray Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the stability of Girard's Reagent T solutions for reproducible results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Girard's Reagent T (GRT) for the derivatization of carbonyl compounds. Our goal is to help you achieve stable reagent solutions and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Girard's Reagent T and what is its primary application?
Girard's Reagent T, or (carboxymethyl)trimethylammonium chloride hydrazide, is a derivatizing agent used to react with ketones and aldehydes.[1] Its primary function is to introduce a permanent positive charge to the analyte molecule by forming a stable hydrazone. This modification significantly enhances ionization efficiency in mass spectrometry (MS), particularly with electrospray ionization (ESI), leading to improved sensitivity for detecting and quantifying low-abundance carbonyl compounds.[2][3]
Q2: What is the optimal pH for derivatization with Girard's Reagent T?
An acidic pH is crucial for accelerating the derivatization reaction. The rate of hydrazone formation is significantly enhanced under acidic conditions.[2] While the reaction can proceed at neutral pH if a large excess of the reagent is used, acidic conditions are generally recommended for achieving a high reaction rate.[2] A common practice is to add acetic acid to the reaction mixture to a final concentration of 5-10%.[2]
Q3: How should solid Girard's Reagent T be stored?
Solid Girard's Reagent T is hygroscopic and should be stored in a tightly sealed container in a cool, dry place to prevent degradation from moisture.
Q4: How should I prepare and store Girard's Reagent T stock solutions?
For optimal stability, it is recommended to prepare stock solutions fresh. If storage is necessary, solutions should be aliquoted and stored at low temperatures to minimize degradation and prevent repeated freeze-thaw cycles.[1] When using water as the solvent for a stock solution, it is advisable to filter and sterilize it before use.[1]
Stability of Girard's Reagent T Solutions
The stability of Girard's Reagent T solutions is critical for obtaining reproducible results. Stability is primarily affected by temperature, pH, and the solvent used.
Quantitative Data on Solution Stability
| Storage Temperature | Solvent | Shelf Life | Recommendations |
| -80°C | Not Specified | 6 months | Aliquot to avoid freeze-thaw cycles. Seal tightly to prevent moisture ingress.[1][4] |
| -20°C | Not Specified | 1 month | Aliquot for single use. Ensure containers are well-sealed.[1][4] |
| Room Temperature | Various | Not Recommended | Significant degradation can occur. Prepare fresh solutions before use. |
Note: While specific quantitative data on the degradation rate at various pH levels and in different solvents is limited in publicly available literature, it is well-established that acidic conditions improve the stability of the resulting hydrazone and accelerate the reaction.[2]
Troubleshooting Guide
This guide addresses common issues encountered during derivatization with Girard's Reagent T.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Reagent: The solid reagent may have degraded due to moisture exposure. 2. Suboptimal pH: The reaction mixture is not sufficiently acidic. 3. Insufficient Reaction Time or Temperature: The reaction has not gone to completion. | 1. Use a fresh, properly stored container of Girard's Reagent T. 2. Ensure the reaction medium is acidic by adding a small amount of acetic acid. 3. Increase the reaction time and/or temperature. Monitor the reaction's progress to find the optimal conditions.[2] |
| Low Yield of Desired Product | 1. Incomplete Reaction: Insufficient reagent or reaction time. 2. Side Reactions: For α,β-unsaturated ketones, a 1,4-addition (Michael addition) may compete with the desired 1,2-addition to the carbonyl group.[2] 3. Product Loss During Workup: The derivatized product may be lost during extraction or purification steps. | 1. Increase the molar excess of Girard's Reagent T.[2] 2. Optimize reaction conditions, such as using a lower temperature, to favor the 1,2-addition product.[2] 3. The derivatized product is highly polar and water-soluble. Use solid-phase extraction (SPE) with a mixed-mode cation exchange resin for more efficient purification.[2] |
| Presence of Multiple Products in Analysis (e.g., LC-MS) | 1. Formation of Stereoisomers: The resulting hydrazone can exist as E/Z isomers, which may be separated chromatographically. 2. Side Product Formation: As mentioned above, side reactions can lead to multiple products. 3. Impure Starting Material: The initial analyte may contain impurities. | 1. This is an expected outcome of the reaction. The presence of two peaks for a single derivative can aid in confident identification. 2. Characterize the different products using techniques like LC-MS/MS and NMR to identify the desired product and optimize conditions to favor its formation. 3. Verify the purity of your starting material before derivatization. |
| Difficulty with Product Purification | 1. High Polarity of the Derivative: The permanent positive charge on the derivative makes it highly water-soluble and difficult to extract with common organic solvents. | 1. Avoid liquid-liquid extractions with immiscible organic solvents. Utilize solid-phase extraction (SPE) with a stationary phase appropriate for capturing cationic compounds, such as a mixed-mode cation exchange resin. |
Experimental Protocols
Protocol 1: Derivatization of Steroids in a Biological Matrix
This protocol is adapted for the derivatization of ketosteroids in serum for LC-MS analysis.
Materials:
-
Girard's Reagent P or T solution (prepared fresh)
-
Methanol
-
Acetic Acid
-
Serum sample containing the steroid of interest
-
Internal standard solution
Procedure:
-
Sample Preparation: To 100 µL of serum, add an appropriate amount of internal standard.
-
Protein Precipitation: Add 80 µL of pre-chilled methanol to precipitate proteins. Vortex and incubate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 80 µL of the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness using a centrifugal evaporator.
-
Reconstitution: Reconstitute the dried extract in 200 µL of a methanol:acetic acid (9:1, v/v) solution.
-
Derivatization: Add 20 µL of the freshly prepared Girard's Reagent solution. Vortex briefly and incubate at 37°C for 15-30 minutes.
-
Analysis: The sample is now ready for LC-MS analysis.
Protocol 2: General Derivatization of Carbonyl Compounds at Elevated Temperature
This protocol is suitable for less reactive ketones.
Materials:
-
Analyte containing a carbonyl group
-
Girard's Reagent T
-
Methanol or Ethanol
-
Glacial Acetic Acid
Procedure:
-
Reagent Preparation:
-
Dissolve the analyte in a suitable solvent like methanol or ethanol.
-
Prepare a solution of Girard's Reagent T in the same solvent.
-
-
Derivatization Reaction:
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Proceed with purification, preferably using solid-phase extraction (SPE) with a cation exchange resin.
-
Visualizations
Experimental Workflow for Derivatization
Caption: A typical experimental workflow for the derivatization of a sample with Girard's Reagent T prior to LC-MS analysis.
Troubleshooting Logic for Low Product Yield
References
Technical Support Center: (2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium;chloride (Girard's Reagent T)
Welcome to the technical support center for Girard's Reagent T. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this derivatization agent and to troubleshoot common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Girard's Reagent T and what is its primary application?
Girard's Reagent T, chemically known as (2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium;chloride, is a derivatizing agent. Its primary application is to react with aldehydes and ketones to form water-soluble hydrazones.[1] This derivatization introduces a permanent positive charge on the molecule, which significantly enhances ionization efficiency in mass spectrometry, particularly with electrospray ionization (ESI), leading to improved sensitivity for the detection and quantification of carbonyl compounds.[2]
Q2: What are the recommended storage conditions for Girard's Reagent T?
Girard's Reagent T is hygroscopic and should be stored in a tightly sealed container in a cool, dry place to prevent degradation from moisture. When stored as a solid at 4°C, it can be stable for an extended period. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.
Q3: In which solvents is Girard's Reagent T soluble?
Girard's Reagent T is highly soluble in water and methanol. It is also soluble in glacial acetic acid, glycerol, and ethylene glycol. Its solubility is lower in ethanol, and it is nearly insoluble in non-hydroxylic organic solvents.[3]
Q4: What is the general reaction mechanism of Girard's Reagent T with a carbonyl compound?
Girard's Reagent T reacts with the carbonyl group of an aldehyde or ketone via a nucleophilic addition-elimination reaction to form a stable hydrazone. This reaction is typically catalyzed by a weak acid.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Degraded Reagent: Girard's Reagent T is hygroscopic and can degrade upon exposure to moisture. | 1. Use a fresh bottle of the reagent or one that has been stored properly in a desiccator. |
| 2. Suboptimal pH: The reaction is acid-catalyzed. | 2. Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture. The pH should ideally be between 4 and 6. | |
| 3. Insufficient Reaction Time or Temperature: The reaction kinetics may be slow, especially with sterically hindered ketones. | 3. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. For less reactive ketones, heating at 60-85°C for 1-4 hours may be necessary. | |
| Low Yield of Desired Product | 1. Incomplete Reaction: The reaction may not have gone to completion. | 1. Increase the molar excess of Girard's Reagent T (e.g., 2 to 10-fold excess). |
| 2. Side Reactions: For α,β-unsaturated carbonyls, 1,4-addition (Michael addition) can compete with the desired 1,2-addition. With α-dicarbonyl compounds, a bis-Girard-T adduct can form. | 2. Optimize reaction conditions (e.g., lower temperature) to favor the 1,2-adduct. For dicarbonyls, control the stoichiometry to favor the mono-adduct if desired. | |
| 3. Product Loss During Workup: The resulting hydrazone is often highly polar and water-soluble, leading to losses during aqueous workups and extractions with organic solvents. | 3. Avoid extensive aqueous washes. Consider using solid-phase extraction (SPE) with a suitable stationary phase (e.g., mixed-mode cation exchange) for purification. | |
| Presence of Multiple Products in Analysis | 1. Formation of E/Z Isomers: The resulting hydrazone can exist as E/Z isomers, which may be separated by chromatography. | 1. This is an inherent property of hydrazone formation. Characterize both isomers if necessary or find analytical conditions where they co-elute if separation is not desired. |
| 2. Formation of Side Products: As mentioned above, side reactions can lead to multiple products. | 2. Use analytical techniques like LC-MS/MS and NMR to identify the different products. Adjust reaction conditions to minimize the formation of undesired products. | |
| Difficulty with Product Purification | 1. High Polarity of the Product: The quaternary ammonium group makes the hydrazone derivative highly polar and water-soluble. | 1. Solid-Phase Extraction (SPE): Use a mixed-mode cation exchange resin to retain the positively charged hydrazone, wash away impurities, and then elute the product. |
| 2. Product is an Oil and Difficult to Handle: Some hydrazone derivatives may not be crystalline. | 2. Trituration: Try triturating the oil with a non-polar solvent like cold pentane or hexane to induce solidification. | |
| 3. Decomposition on Silica Gel: The acidic nature of standard silica gel can lead to the decomposition of some hydrazones. | 3. Modified Chromatography: Use base-treated silica gel or add a small amount of a tertiary base (e.g., 1% triethylamine) to the eluent. Alternatively, basic alumina or reverse-phase chromatography can be used. |
Quantitative Data
Table 1: Solubility of Girard's Reagent T
| Solvent | Solubility | Notes |
| Water | Highly soluble | Can form solutions of 100 mg/mL with sonication. |
| Methanol | Highly soluble | A common solvent for the derivatization reaction. |
| Ethanol (anhydrous) | Soluble in ~150 parts | Lower solubility compared to methanol.[3] |
| Dimethyl Sulfoxide (DMSO) | 2.78 mg/mL (16.58 mM) | Sonication is recommended to aid dissolution.[4] |
| Glacial Acetic Acid | Soluble | Often used as a catalyst and co-solvent in the reaction. |
| Dichloromethane | Insoluble | |
| Acetonitrile | Insoluble |
Experimental Protocols
Protocol 1: General Derivatization of an Aldehyde or Ketone
-
Reagent Preparation:
-
Dissolve the carbonyl compound in a suitable solvent such as methanol or a mixture of methanol and acetic acid.
-
Prepare a solution of Girard's Reagent T in the same solvent. A 1.5 to 10-fold molar excess of the reagent is typically used.
-
-
Derivatization Reaction:
-
Combine the carbonyl compound solution with the Girard's Reagent T solution.
-
Add glacial acetic acid to a final concentration of 5-10% (v/v) to catalyze the reaction.
-
Stir the reaction mixture at room temperature or heat to 50-60°C. The reaction time can vary from 30 minutes to several hours, depending on the reactivity of the carbonyl compound.
-
Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent can be removed under reduced pressure.
-
The resulting crude hydrazone can be purified by recrystallization or solid-phase extraction.
-
Protocol 2: Purification of a Girard's Reagent T Hydrazone by Solid-Phase Extraction (SPE)
-
Cartridge Selection: Choose a mixed-mode cation exchange SPE cartridge.
-
Cartridge Conditioning: Condition the cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., 15% aqueous methanol) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., methanol) to remove unreacted, non-polar starting materials and other impurities. An acidic wash (e.g., 0.1 M HCl) can also be used to ensure the hydrazone is retained.
-
Elution: Elute the purified hydrazone derivative from the cartridge using a basic solution, such as 5% ammonium hydroxide in methanol.
-
Solvent Removal: Evaporate the solvent from the collected fractions under a stream of nitrogen or using a vacuum centrifuge to obtain the purified product.
Visualizations
Caption: General experimental workflow for derivatization with Girard's Reagent T.
Caption: Troubleshooting decision tree for Girard's Reagent T reactions.
References
Technical Support Center: Optimizing Girard's Reagent T Reactions
Welcome to the Technical Support Center for Girard's Reagent T reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful derivatization of aldehydes and ketones for analysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a Girard's Reagent T reaction?
A1: The optimal pH for a Girard's Reagent T reaction is typically in the mildly acidic range . Acidic conditions catalyze the formation of the hydrazone derivative.[1] While the reaction can proceed under neutral and even mild alkaline conditions, acidic environments generally lead to faster reaction rates and higher yields, especially when the reagent is not in large excess.[1][2]
Q2: Can the reaction be performed at a neutral or alkaline pH?
Q3: How stable is Girard's Reagent T in solution?
A3: Girard's Reagent T is hygroscopic and should be stored in a dry environment.[3] Stock solutions, when stored properly, can be stable for extended periods. For example, a stock solution can be stored at -80°C for up to 6 months or at -20°C for one month in a sealed container, protected from moisture.[4] If water is used as the solvent for a stock solution, it is recommended to filter and sterilize it before use.[4]
Q4: What are the typical reaction times and temperatures?
A4: Reaction times and temperatures can vary depending on the substrate and the desired yield. Reactions are often carried out at room temperature for several hours (e.g., 12 hours).[1] In some protocols, heating the reaction mixture to 50-60°C for 1-2 hours is recommended to expedite the reaction.[2] For less reactive ketones, such as those found in some steroids, elevated temperatures may be necessary to achieve a reasonable reaction rate.[5]
Data Presentation: pH and Reagent Molar Ratio Effects on Reaction Yield
The following table summarizes the impact of pH and the molar ratio of Girard's Reagent T to the carbonyl compound on the relative yield of the hydrazone derivative.
| pH Condition | Molar Ratio (Girard's T : Carbonyl) | Relative Hydrazone Yield | Notes |
| Acidic (10% Acetic Acid) | 10 : 1 | High (Reference) | Accelerates the reaction rate significantly.[1] |
| Neutral (Phosphate Buffer, pH 7.0) | 10 : 1 | ~35% of acidic condition | Reaction is substantially slower and less efficient at this ratio.[1] |
| Neutral (Phosphate Buffer, pH 7.0) | 100 : 1 | Comparable to acidic condition | A large excess of the reagent can compensate for the slower reaction rate at neutral pH over a longer reaction time (e.g., 12 hours).[1] |
| Alkaline | Not Quantitatively Determined | Reaction is possible. | General statements suggest mild alkaline conditions are tolerated, but specific yield data is not available.[2] |
Experimental Protocol: General Procedure for Girard's Reagent T Derivatization
This protocol provides a general guideline for the derivatization of a carbonyl compound with Girard's Reagent T. Optimization may be required for specific substrates.
Materials:
-
Carbonyl-containing sample
-
Girard's Reagent T
-
Anhydrous solvent (e.g., methanol, ethanol, or 10% acetic acid in water)
-
Reaction vial
-
Heating source (optional)
-
Nitrogen or argon gas (optional, for sensitive samples)
Procedure:
-
Sample Preparation: Dissolve the carbonyl-containing sample in the chosen anhydrous solvent to a known concentration.
-
Reagent Preparation: Prepare a solution of Girard's Reagent T in the same solvent. A molar excess of the reagent is recommended, typically ranging from 10:1 to 100:1 (Girard's Reagent T : carbonyl compound).
-
Reaction Setup: In a clean reaction vial, combine the sample solution with the Girard's Reagent T solution.
-
Reaction Conditions:
-
For acidic conditions (recommended for optimal yield): Use 10% acetic acid as the solvent or co-solvent.
-
Incubation: Allow the reaction to proceed at room temperature for 4-12 hours, or heat at 50-60°C for 1-2 hours. The optimal time and temperature should be determined empirically for each substrate. For sensitive or sterically hindered substrates, longer reaction times at room temperature may be preferable to heating.
-
-
Reaction Monitoring (Optional): The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS).
-
Work-up and Analysis: Once the reaction is complete, the resulting hydrazone derivative can be analyzed directly or after a purification step (e.g., extraction, solid-phase extraction) to remove excess reagent and byproducts.
Troubleshooting Guide
This section addresses common issues encountered during Girard's Reagent T reactions.
dot
Caption: Troubleshooting workflow for low or no product yield in Girard's Reagent T reactions.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a very low yield or no product at all. What could be the cause?
-
Answer:
-
Reagent Quality and Storage: Girard's Reagent T is hygroscopic.[3] Exposure to moisture can lead to degradation and reduced reactivity. Ensure you are using a fresh, high-purity reagent that has been stored in a desiccator.
-
Suboptimal pH: As highlighted in the data table, a neutral pH can significantly reduce the reaction rate and yield, especially if the reagent is not in large excess.[1] Using a mildly acidic solvent like 10% acetic acid is recommended for optimal results.
-
Inadequate Reaction Time or Temperature: The reaction may be slow for certain substrates. Consider increasing the reaction time or gently heating the mixture to 50-60°C.[2]
-
Sterically Hindered Carbonyl Group: Ketones with bulky substituents around the carbonyl group can be less reactive. For these substrates, increasing the reaction time, temperature, and the molar excess of Girard's Reagent T may be necessary to drive the reaction to completion.
-
Solvent Purity: Ensure that the solvent used is anhydrous, as water can compete with the carbonyl compound for the reagent.
-
Issue 2: Incomplete Reaction
-
Question: I am observing both my starting material and the desired product. How can I drive the reaction to completion?
-
Answer:
-
Increase Reagent Concentration: Increase the molar excess of Girard's Reagent T. A higher concentration of the reagent can help shift the equilibrium towards product formation.
-
Optimize Reaction Time and Temperature: As with low yield, extending the reaction time or increasing the temperature can help push the reaction to completion. Monitor the reaction progress to avoid potential side reactions or degradation of the product at elevated temperatures.
-
Ensure Proper Mixing: Inadequate mixing can lead to localized concentration gradients and an incomplete reaction. Ensure the reaction mixture is homogenous throughout the incubation period.
-
Issue 3: Presence of Side Products
-
Question: I am observing unexpected peaks in my analysis. What are the possible side reactions?
-
Answer:
-
Reaction with α,β-Unsaturated Carbonyls: With α,β-unsaturated aldehydes and ketones, there is a possibility of both 1,2-addition (at the carbonyl carbon) and 1,4-addition (conjugate addition). While Girard's reagent, being a hard nucleophile, generally favors 1,2-addition, the reaction conditions can influence the outcome. To favor the desired 1,2-addition product, it is advisable to use milder conditions (lower temperature, shorter reaction time) where possible.
-
Reagent Decomposition: Although generally stable under recommended conditions, prolonged heating at high temperatures or in strongly acidic or basic solutions could potentially lead to the degradation of Girard's Reagent T. If you suspect reagent decomposition, use fresh reagent and optimized reaction conditions.
-
By carefully considering these factors and following the recommended protocols, you can optimize your Girard's Reagent T reactions for efficient and reliable derivatization of your target aldehydes and ketones.
References
- 1. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Girard's Reagent T | TargetMol [targetmol.com]
- 3. Cas 123-46-6,Girard's Reagent T | lookchem [lookchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of (2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium chloride (Girard's Reagent T)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium chloride, commonly known as Girard's Reagent T (GRT). The focus is on minimizing byproduct formation during the derivatization of aldehydes and ketones.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of Girard's Reagent T with aldehydes and ketones?
Girard's Reagent T is primarily used to derivatize carbonyl compounds (aldehydes and ketones) to form stable, water-soluble hydrazones.[1] This reaction introduces a permanently cationic quaternary ammonium group, which significantly enhances the ionization efficiency and detection sensitivity in mass spectrometry (MS) analysis, particularly with electrospray ionization (ESI).[2][3]
Q2: What are the most common byproducts in Girard's Reagent T reactions?
The most common byproducts include:
-
Azines: Formed from the reaction of the initial hydrazone product with a second molecule of the aldehyde or ketone. This is mechanistically plausible, especially if the carbonyl compound is in excess or if reaction conditions favor further condensation.[4]
-
1,4-Addition Products: With α,β-unsaturated aldehydes and ketones, a Michael or 1,4-addition of the Girard's Reagent T to the carbon-carbon double bond can occur, competing with the desired 1,2-addition to the carbonyl group.[2]
-
Hydrolysis Products: The formed hydrazone can undergo hydrolysis, reverting to the starting carbonyl compound and Girard's Reagent T. This is an equilibrium reaction and can be influenced by the presence of water and the pH of the solution.[5][6]
-
Degradation Products: At elevated temperatures, decomposition of the reactants or products may occur. For instance, in some reactions with specific substrates, prolonged heating can lead to a decrease in the desired product, suggesting degradation.[7]
Q3: How does the reactivity of aldehydes and ketones differ with Girard's Reagent T, and how does this affect byproduct formation?
Aldehydes are generally more reactive towards nucleophilic addition than ketones.[8][9] This is due to both steric and electronic factors. The carbonyl carbon in aldehydes is less sterically hindered and more electrophilic.[9] This higher reactivity can lead to faster reaction times for aldehydes. For less reactive ketones, more forcing conditions (e.g., higher temperatures, longer reaction times) may be required, which in turn could increase the likelihood of side reactions and degradation.[2][7]
Q4: What is the optimal pH for conducting reactions with Girard's Reagent T?
The formation of hydrazones is typically acid-catalyzed. While a specific optimal pH range for all GRT reactions is not universally defined, mildly acidic conditions are generally favorable. For example, the presence of 10% acetic acid has been shown to significantly accelerate the derivatization reaction.[10] However, the pH must be carefully controlled, as excessively acidic conditions can protonate the hydrazine nitrogen, rendering it non-nucleophilic and halting the reaction.
Q5: How can I monitor the progress of my reaction and detect byproducts?
Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the consumption of starting materials and the formation of new products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The most powerful technique for this application. It allows for the separation of the highly polar GRT derivatives from other components and their sensitive detection and identification based on their mass-to-charge ratio and fragmentation patterns.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the structural elucidation of the desired product and any major byproducts that can be isolated.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Degraded Girard's Reagent T: The reagent is hygroscopic and can be deactivated by moisture.[2] 2. Non-Optimal pH: The reaction may be too slow at neutral or basic pH. 3. Insufficient Reaction Time or Temperature: Especially with less reactive ketones.[2] | 1. Use fresh, properly stored Girard's Reagent T. 2. Add a catalytic amount of a weak acid, such as acetic acid (e.g., a final concentration of 5-10%).[2][10] 3. Increase the reaction time or temperature and monitor the reaction progress. |
| Presence of Multiple Products in Analysis (e.g., LC-MS) | 1. Azine Formation: Reaction of the hydrazone product with another molecule of the carbonyl compound. 2. 1,4-Addition (for α,β-unsaturated carbonyls): Competing Michael addition.[2] 3. Formation of E/Z Isomers: The C=N double bond of the hydrazone can exist as geometric isomers.[7] | 1. Use a slight excess of Girard's Reagent T relative to the carbonyl compound to minimize the presence of unreacted carbonyl available for azine formation. 2. To favor the 1,2-addition product, consider running the reaction at a lower temperature.[2] 3. Recognize that the formation of E/Z isomers is common. Chromatographic separation may be necessary if a single isomer is required. |
| Product Hydrolysis (Reversion to Starting Materials) | 1. Presence of Excess Water: Water is a byproduct of the reaction and can drive the equilibrium backward. 2. Unfavorable pH during Workup: Strongly acidic or basic conditions can catalyze hydrolysis.[5][6] | 1. Use anhydrous solvents and reagents. 2. Maintain a mildly acidic to neutral pH during workup and purification. |
| Difficulty with Product Purification | 1. High Polarity and Water Solubility: The quaternary ammonium group makes the product highly soluble in water.[2] | 1. Avoid extensive washing with aqueous solutions if performing a liquid-liquid extraction. 2. Consider using solid-phase extraction (SPE) with a suitable stationary phase (e.g., mixed-mode cation exchange) for purification.[2] |
Data on Reaction Optimization
The following table summarizes the effect of the molar ratio of Girard's Reagent T (GRT) to an aldehyde (5-formyl-2'-deoxyuridine, FodU) and the reaction time on the yield of the corresponding hydrazone. The data is based on a study aimed at optimizing the derivatization for analytical purposes.
| Molar Ratio (GRT:Aldehyde) | Reaction Time (hours) | Relative Yield of Hydrazone (Peak Area) |
| 2:1 | 12 | Low |
| 10:1 | 0.17 (10 min) | Significant formation |
| 10:1 | 1 | Increased yield |
| 10:1 | 2 | Further increase in yield |
| 10:1 | 4 | Near maximal yield |
| 10:1 | 12 | Plateau in yield |
| 10:1 | 24 | Plateau in yield |
| 30:1 | 12 | Higher yield than 10:1 |
| 100:1 | 12 | Near complete conversion |
| 300:1 | 12 | Near complete conversion |
| 1000:1 | 12 | Complete conversion |
| 2000:1 | 12 | Complete conversion |
| Data adapted from a study on the derivatization of 5-formyl-2'-deoxyuridine in the presence of 10% acetic acid at room temperature.[10] |
Key Experimental Protocols
Protocol 1: Optimized Derivatization of an Aldehyde with Girard's Reagent T
This protocol is based on the optimized conditions for the derivatization of 5-formyl-2'-deoxyuridine for LC-MS/MS analysis.[10]
-
Reagent Preparation:
-
Prepare a stock solution of the aldehyde substrate in a suitable solvent (e.g., water or methanol).
-
Prepare a stock solution of Girard's Reagent T.
-
-
Derivatization Reaction:
-
In a reaction vial, combine the aldehyde solution with Girard's Reagent T. A molar excess of GRT (e.g., 100:1 GRT:aldehyde) is recommended to drive the reaction to completion.[10]
-
Add glacial acetic acid to a final concentration of 10% (v/v).[10]
-
Incubate the reaction mixture at room temperature for at least 4 hours in the dark.[10]
-
-
Sample Preparation for Analysis:
-
Following incubation, the reaction can be stopped by freezing.
-
The sample can then be diluted and directly analyzed by LC-MS/MS.
-
Protocol 2: General Method for Minimizing Byproduct Formation in a Preparative Reaction
This protocol provides general guidelines for minimizing byproducts when synthesizing a Girard's Reagent T hydrazone on a preparative scale.
-
Reaction Setup:
-
Ensure all glassware is dry. Use anhydrous solvents (e.g., absolute ethanol).
-
Dissolve the aldehyde or ketone in the anhydrous solvent.
-
In a separate flask, dissolve 1.0 to 1.2 equivalents of Girard's Reagent T in the anhydrous solvent. A slight excess of GRT can help to fully consume the carbonyl compound and reduce the chance of azine formation.
-
-
Reaction Conditions:
-
Slowly add the Girard's Reagent T solution to the stirred carbonyl solution at room temperature.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied. For α,β-unsaturated carbonyls, maintain a lower temperature to disfavor 1,4-addition.[2]
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
If the product is soluble, the solvent can be removed under reduced pressure.
-
Due to the high polarity and water solubility of the product, purification by crystallization from a polar solvent system (e.g., ethanol/water) or by solid-phase extraction is recommended over standard liquid-liquid extraction with immiscible organic solvents.[2]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Azine Formation [quimicaorganica.org]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raineslab.com [raineslab.com]
- 7. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldehyde vs Ketone: Key Differences and Similarities Explained [eureka.patsnap.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Derivatization with Girard reagent T combined with LC-MS/MS for the sensitive detection of 5-formyl-2'-deoxyuridine in cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Ketosteroid Quantification: Validation of the Girard's Reagent T Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Girard's Reagent T method for ketosteroid quantification with alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA). This document is intended to assist researchers in selecting the most appropriate method for their specific analytical needs by presenting objective performance data and detailed experimental protocols.
Introduction to Ketosteroid Analysis
The accurate quantification of ketosteroids, a class of steroid hormones characterized by a ketone group, is crucial in various fields, including clinical diagnostics, endocrinology, and pharmaceutical development. These hormones, which include testosterone, progesterone, and cortisol, play vital roles in a multitude of physiological processes. The development of sensitive and specific analytical methods is paramount for understanding their function and for the diagnosis and monitoring of hormonal disorders.
Girard's Reagent T (trimethylacethydrazide ammonium chloride) is a derivatizing agent that reacts with the ketone functional group of steroids.[1] This reaction introduces a positively charged quaternary ammonium group, which significantly enhances the ionization efficiency of the steroid molecule in electrospray ionization mass spectrometry (ESI-MS).[2][3] This derivatization strategy has been shown to improve the sensitivity and specificity of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for ketosteroid analysis.[3]
Performance Comparison of Quantification Methods
The selection of an analytical method for ketosteroid quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and the specific ketosteroids of interest. Below is a summary of the performance characteristics of the Girard's Reagent T-LC-MS/MS method compared to GC-MS and ELISA.
| Parameter | Girard's Reagent T - LC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Derivatization of ketone group to enhance ionization for LC-MS/MS detection.[3] | Separation of volatile steroid derivatives by gas chromatography and detection by mass spectrometry.[4] | Antigen-antibody specific binding with enzymatic signal amplification.[5][6] |
| Limit of Detection (LOD) | Low pg/mL range.[3] | pg/mL to low ng/mL range.[7] | pg/mL to ng/mL range (hormone-specific).[8][9] |
| Limit of Quantification (LOQ) | Low pg/mL range.[3] | pg/mL to ng/mL range.[7] | pg/mL to ng/mL range (hormone-specific).[8][9] |
| Linearity Range | Wide dynamic range, typically several orders of magnitude.[10] | Generally good, but may require different derivatization for wide ranges.[11] | More limited dynamic range compared to chromatographic methods.[8][12] |
| Precision (CV%) | Typically <15% for intra- and inter-day assays.[10][13] | Generally <15% for intra- and inter-day assays.[14] | Typically <10-15% for intra- and inter-assay precision.[15] |
| Specificity | High, due to chromatographic separation and mass spectrometric detection. Can distinguish isomers.[13] | Very high, excellent for resolving isomeric and isobaric compounds.[16] | High, but can be subject to cross-reactivity with structurally similar steroids.[6] |
| Sample Throughput | Moderate to high, amenable to automation.[13] | Lower, due to extensive sample preparation and longer run times.[4] | High, suitable for screening large numbers of samples.[6] |
| Sample Volume | Can be performed with small sample volumes (e.g., 100 µL of serum).[13] | Typically requires larger sample volumes for extraction.[17] | Requires small sample volumes (e.g., 25-50 µL).[18] |
Experimental Protocols
Girard's Reagent T - LC-MS/MS Method for Ketosteroid Quantification
This protocol is adapted from validated methods for the analysis of ketosteroids in human serum.[13][19]
1. Sample Preparation and Extraction: a. To 100 µL of serum, add an internal standard solution containing deuterated analogues of the target ketosteroids. b. Precipitate proteins by adding 400 µL of cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes. c. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization with Girard's Reagent T: a. Reconstitute the dried extract in 50 µL of a solution of Girard's Reagent T (10 mg/mL in 10% acetic acid in methanol). b. Vortex and incubate at 60°C for 30 minutes. c. Evaporate the solvent to dryness under nitrogen.
3. LC-MS/MS Analysis: a. Reconstitute the derivatized sample in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). b. Inject an aliquot (e.g., 10 µL) onto a C18 reverse-phase LC column. c. Elute the analytes using a gradient of acetonitrile in water with 0.1% formic acid. d. Detect the derivatized ketosteroids using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a general procedure for the analysis of steroids in biological fluids.[4][7]
1. Sample Preparation and Hydrolysis: a. To 1 mL of urine or serum, add an internal standard. b. For conjugated steroids, perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) at 37°C overnight. c. Extract the steroids using a solid-phase extraction (SPE) cartridge.
2. Derivatization: a. Evaporate the extracted sample to dryness. b. Add 50 µL of methoxyamine hydrochloride in pyridine and incubate at 60°C for 30 minutes to protect the ketone groups. c. Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and incubate at 90°C for 60 minutes to derivatize hydroxyl groups.[11]
3. GC-MS Analysis: a. Inject 1-2 µL of the derivatized sample into the GC-MS system. b. Separate the steroid derivatives on a capillary GC column (e.g., DB-5ms). c. Use a temperature gradient program to elute the analytes. d. Detect the compounds using a mass spectrometer in either full scan or selected ion monitoring (SIM) mode.
Enzyme-Linked Immunosorbent Assay (ELISA) Method
This is a general protocol for a competitive ELISA, often used for steroid quantification. Specific kit instructions should always be followed.[18][20]
1. Plate Preparation: a. Use a microtiter plate pre-coated with antibodies specific to the target ketosteroid.
2. Competitive Binding: a. Add a known amount of enzyme-conjugated ketosteroid (tracer) and the sample or standard to each well. b. Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow the sample/standard and the tracer to compete for binding to the antibodies.
3. Washing: a. Wash the plate several times with a wash buffer to remove any unbound components.
4. Substrate Addition and Signal Development: a. Add a chromogenic substrate (e.g., TMB). The enzyme on the bound tracer will convert the substrate, leading to a color change. b. Incubate for a short period (e.g., 15-30 minutes).
5. Stopping the Reaction and Measurement: a. Add a stop solution to halt the enzymatic reaction. b. Read the absorbance of each well using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of the ketosteroid in the sample.
Method Validation and Logical Workflow
The validation of an analytical method is critical to ensure the reliability and accuracy of the results. The workflow for the validation of the Girard's Reagent T method, as well as the general analytical workflow, is depicted in the diagrams below.
Caption: Experimental workflow for ketosteroid quantification using Girard's Reagent T-LC-MS/MS.
References
- 1. escholarship.org [escholarship.org]
- 2. medimabs.com [medimabs.com]
- 3. alpco-docs.s3.amazonaws.com [alpco-docs.s3.amazonaws.com]
- 4. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. demeditec.com [demeditec.com]
- 9. elkbiotech.com [elkbiotech.com]
- 10. lcms.cz [lcms.cz]
- 11. uu.diva-portal.org [uu.diva-portal.org]
- 12. cygnustechnologies.com [cygnustechnologies.com]
- 13. Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. file.elabscience.com [file.elabscience.com]
- 16. Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC/MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. weldonbiotech.com [weldonbiotech.com]
- 19. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 20. novamedline.com [novamedline.com]
Alternative derivatization reagents to (2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium;chloride
In the realm of analytical chemistry, particularly in life sciences and drug development, the accurate quantification of carbonyl-containing compounds such as aldehydes and ketones is crucial. These molecules are often present at low concentrations and may exhibit poor ionization efficiency in mass spectrometry. Derivatization is a key strategy to enhance their detection by introducing a charged or easily ionizable tag. (2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium chloride, commonly known as Girard's Reagent T (GirT), is a widely used derivatizing agent that introduces a permanently charged quaternary ammonium group, significantly improving the sensitivity of analysis by electrospray ionization mass spectrometry (ESI-MS).[1]
This guide provides a comprehensive comparison of alternative derivatization reagents to Girard's Reagent T, offering researchers, scientists, and drug development professionals an objective overview of their performance with supporting experimental data and protocols.
Alternatives to Girard's Reagent T
Several classes of reagents are available for the derivatization of carbonyl compounds, each with its own advantages and specific applications. The primary alternatives to Girard's Reagent T include other Girard-type reagents, various hydrazines, hydroxylamines, and diamines.
Modified Girard Reagents
A notable alternative within the Girard family is 4-hydrazino-N,N,N-trimethyl-4-oxobutanaminium iodide (HTMOB) . This modified reagent was synthesized to further improve the sensitivity of aldehyde and ketone analysis in ESI-MS.[2] Experimental data has shown that HTMOB derivatives exhibit a 3.3 to 7.0-fold increase in signal intensity compared to Girard's Reagent T derivatives for analytes such as succinylacetone and 17-hydroxyprogesterone.[2]
Hydrazine Reagents
Hydrazine derivatives are a cornerstone of carbonyl derivatization.
-
2,4-Dinitrophenylhydrazine (DNPH) is one of the most widely used reagents for carbonyl compounds.[3][4] It is particularly effective for detecting aldehydes and ketones in various matrices, including water and biological samples.[4][5]
-
Dansyl hydrazine is a fluorescent hydrazine that is extensively used for chromatographic analysis and mass spectrometry, especially when UV detection is employed.[6]
-
Biotin hydrazide (BHZ) allows for the selective enrichment of derivatized carbonyls through biotin-avidin affinity chromatography, which can be crucial when dealing with complex biological samples.[3]
-
1-(4-hydrazinyl-4-oxobutyl)pyridin-1-ium bromide (HBP) is a more recently designed Girard-type reagent that acts as a charged isobaric mass tag, facilitating selective capture and sensitive detection of aldehyde metabolites.[7] Studies have shown that HBP labeling can increase the detection signals of aldehydes by 21 to 2,856 times, with limits of detection in the range of 2.5–7 nM.[7]
Hydroxylamine Reagents
Hydroxylamine derivatives react with carbonyls to form oximes.
-
O-(Biotinylcarbazoylmethyl) hydroxylamine (ARP) , similar to BHZ, incorporates a biotin tag for enrichment purposes.[3]
-
O-tert-butyl-hydroxylamine hydrochloride (TBOX) is a newer reagent that offers advantages such as forming lower molecular weight oximes and having a shortened reaction time.[8] This can be particularly beneficial for the analysis of multi-carbonyl compounds.[8]
Diamine Reagents
Diamines are particularly useful for the derivatization of α-dicarbonyl compounds, forming stable cyclic products.
-
o-Phenylenediamine (OPD) is a common reagent for the quantitative analysis of α-dicarbonyls like methylglyoxal.[4]
-
For samples with high sugar content, 2,4,5-triamine-6-hydroxypyrimidine (TRI) and 5,6-diamino-2,4-hydroxypyrimidine (DDP) have been shown to be more advantageous than OPD due to reduced interference from Maillard reactions.[4]
-
3,4-Diaminobenzophenone (DABP) has demonstrated superior performance in determining malondialdehyde levels in biological fluids, with a reported 50–100 times higher sensitivity in MS compared to DNPH.[4]
Performance Comparison
The choice of derivatization reagent depends on the specific analytical requirements, including the nature of the analyte, the complexity of the sample matrix, and the desired sensitivity. The following table summarizes the performance of selected alternative reagents compared to Girard's Reagent T.
| Reagent Class | Reagent Name | Target Analytes | Key Advantages | Reported Performance Metrics | Citations |
| Modified Girard | HTMOB | Aldehydes & Ketones | Increased signal intensity in ESI-MS | 3.3-7.0x signal increase vs. GirT | [2] |
| Hydrazine | DNPH | Aldehydes & Ketones | Widely used, well-established methods | Efficient derivatization under standard conditions | [3][4][5] |
| Dansyl Hydrazine | Aldehydes & Ketones | Fluorescent tag for UV/fluorescence detection | Widely used for chromatographic analysis | [6] | |
| HBP | Aldehydes | Significant signal enhancement, isobaric tagging | 21-2,856x signal increase, LOD: 2.5-7 nM | [7] | |
| Hydroxylamine | TBOX | Carbonyls | Forms lower MW derivatives, shorter reaction time | Useful for multi-carbonyl compounds | [8] |
| Diamine | DABP | Malondialdehyde | High sensitivity, stable derivative | ~50-100x higher MS sensitivity vs. DNPH | [4] |
Experimental Protocols
Detailed and validated experimental protocols are critical for successful derivatization. Below are representative methodologies for key reagents.
Protocol 1: Derivatization of Steroids using HTMOB
-
Reagent Preparation: Prepare a 10 mg/mL solution of HTMOB in a mixture of methanol and acetic acid (9:1, v/v).
-
Sample Preparation: Dissolve the steroid standard or extracted sample in methanol.
-
Reaction: Mix 50 µL of the sample solution with 50 µL of the HTMOB reagent solution.
-
Incubation: Incubate the mixture at 60°C for 30 minutes.
-
Analysis: After cooling to room temperature, directly inject an aliquot of the reaction mixture into the LC-MS system.
Protocol 2: Derivatization of Aldehydes using HBP
-
Reagent Preparation: Prepare a 10 mM solution of HBP in acetonitrile/water (1:1, v/v).
-
Sample Preparation: Prepare the aldehyde-containing sample in a suitable solvent. For urine samples, a solid-phase extraction cleanup may be necessary.
-
Reaction: Mix the sample with the HBP reagent solution. The optimal molar ratio of reagent to analyte should be determined empirically but is typically in large excess.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time, which can range from 5 to 100 minutes depending on the analyte.[7]
-
Analysis: Filter the reaction mixture through a 0.22 µm syringe filter prior to LC-MS/MS analysis.[7]
Protocol 3: Derivatization of Carbonyls using DNPH
-
Reagent Preparation: Prepare a saturated solution of DNPH in a suitable acidic medium, such as 2 M hydrochloric acid or acetonitrile with a catalytic amount of acid.
-
Sample Preparation: The sample containing carbonyl compounds is prepared in a compatible solvent.
-
Reaction: Add the DNPH solution to the sample.
-
Incubation: Allow the reaction to proceed at room temperature. Reaction times can vary depending on the reactivity of the carbonyl compound.
-
Extraction: The resulting hydrazone derivatives can be extracted with an organic solvent like hexane or dichloromethane.
-
Analysis: The extract is then concentrated and analyzed by LC-MS or GC-MS.
Experimental Workflows
Visualizing the experimental workflow can aid in understanding the overall analytical process.
Caption: A generalized workflow for the derivatization and analysis of carbonyl compounds.
Caption: Workflow for quantitative analysis using isobaric HBP labeling.
References
- 1. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ddtjournal.com [ddtjournal.com]
- 6. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Girard's Reagent T Derivatization for Enhanced Analyte Detection
For researchers, scientists, and professionals in drug development, the reproducibility of analytical methods is paramount for reliable quantification of target molecules. Derivatization with (2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium chloride, commonly known as Girard's Reagent T (GT), is a widely employed strategy to enhance the ionization efficiency and detection sensitivity of carbonyl-containing small molecules in mass spectrometry. This guide provides an objective comparison of GT derivatization, focusing on its reproducibility, with supporting experimental data and comparisons to alternative methods.
Understanding Girard's Reagent T Derivatization
Girard's Reagent T is a cationic derivatizing agent that reacts with aldehydes and ketones to form hydrazones. This reaction introduces a pre-existing positive charge into the analyte, which significantly improves its ionization efficiency in positive-ion electrospray ionization mass spectrometry (ESI-MS). This "charge-tagging" strategy not only enhances sensitivity but can also improve the chromatographic separation of structurally similar compounds.
The derivatization reaction with GT is typically performed under mild acidic conditions. The hydrazide moiety of GT nucleophilically attacks the carbonyl carbon of the analyte, forming a stable hydrazone derivative with a quaternary ammonium group. This permanent positive charge facilitates the transfer of the analyte into the gas phase during ESI, leading to a significant signal enhancement.
Below is a diagram illustrating the general workflow of Girard's Reagent T derivatization for subsequent LC-MS/MS analysis.
Caption: General workflow for derivatization with Girard's Reagent T and subsequent LC-MS/MS analysis.
Comparative Analysis of Reproducibility
The reproducibility of a derivatization method is a critical factor for its application in quantitative analysis. It is typically assessed through the determination of intra- and inter-day precision, expressed as the relative standard deviation (RSD). While a direct head-to-head comparison of the reproducibility of GT with a wide range of other derivatization agents in a single study is uncommon, we can compile and compare reported reproducibility data from various studies.
The following table summarizes the reported reproducibility data for GT derivatization and compares it with Girard's Reagent P (GP), a structurally similar derivatizing agent with a pyridinium moiety instead of a quaternary ammonium group.
| Analyte Class | Derivatization Reagent | Intra-day RSD (%) | Inter-day RSD (%) | Reference |
| Keto-steroids | Girard's Reagent P | Not explicitly stated, but method validation included inter- and intra-day studies of precision and accuracy.[1] | Method validation performed across 4 different days.[1] | [1] |
| N-Glycans | Girard's Reagent P | < 9.6% (for maltooctaose) | Not Reported | [2] |
| Lipid Aldehydes | Girard's Reagent T | Not explicitly stated, but a novel method was developed and qualified.[3] | Not explicitly stated, but a novel method was developed and qualified.[3] | [3] |
| α-Dicarbonyls | Girard's Reagent T | Good reproducibility reported. | Good reproducibility reported. | [4] |
Note: The lack of standardized reporting across different studies makes a direct, perfectly matched comparison challenging. The data presented is extracted from method validation sections where available.
Alternative Derivatization Reagents
Several other reagents are available for the derivatization of carbonyl compounds, each with its own advantages and disadvantages.
-
Girard's Reagent P (GP): Similar to GT, GP also introduces a permanent positive charge. Some studies suggest that the choice between GT and GP can depend on the specific analyte and the desired fragmentation pattern in MS/MS analysis. For instance, in the analysis of formylated nucleosides, GP derivatization exhibited the best detection sensitivity compared to GT.[5]
-
2,4-Dinitrophenylhydrazine (DNPH): A classical reagent for carbonyl compounds, DNPH derivatives are typically analyzed by UV or mass spectrometry. The derivatization reaction can be slower and may require more stringent conditions compared to Girard's reagents.
-
4-Hydrazino-N,N,N-trimethyl-4-oxobutanaminium iodide (HTMOB): A modified Girard's reagent designed to improve ESI-MS/MS fragmentation characteristics. Compared to GT derivatives, HTMOB derivatives have shown a 3.3- to 7.0-fold increase in signal intensities for certain analytes.[5]
-
2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazine (T3): This reagent offers a quicker and milder derivatization reaction for fatty aldehydes due to the high nucleophilicity of its hydrazine group.[5]
The logical relationship for selecting a derivatization strategy is outlined in the diagram below.
Caption: Decision tree for selecting a carbonyl derivatization strategy for mass spectrometry.
Detailed Experimental Protocols
The reproducibility of GT derivatization is highly dependent on the careful control of experimental parameters. Below are representative protocols extracted from the literature.
Protocol 1: Derivatization of Lipid Aldehydes with Girard's Reagent T
This protocol is based on the method developed for the quantitative analysis of lipid aldehydes in tissue.[3]
-
Sample Preparation: Extract the lipid aldehydes from the tissue sample using ethyl acetate. Evaporate the solvent and dissolve the residue in 100 µL of acetonitrile.
-
Reagent Preparation: Prepare a 12 mM solution of Girard's Reagent T by dissolving approximately 50 mg in 20 mL of acetonitrile and acidifying with 400 µL of formic acid.
-
Derivatization Reaction: Mix 100 µL of the sample solution with 100 µL of the 12 mM GirT solution.
-
Incubation: The reaction time should be optimized. Investigated times ranged from 0.5 to 3.0 hours.
-
Analysis: The resulting solution can be directly analyzed by LC-MS/MS.
Protocol 2: Derivatization of α-Dicarbonyls with Girard's Reagent T
This protocol is adapted from a method for the analysis of α-dicarbonyls.[4]
-
Reaction Conditions: The reaction of Girard-T reagent with most α-dicarbonyls and conjugated aldehydes was found to be complete within 15 minutes at room temperature.
-
Special Considerations: For some analytes, such as 3-deoxyglucosone (3DG), which exists in hemiacetal and hemiketal forms, longer reaction times at higher temperatures (e.g., 40°C for up to 120 minutes) may be required for complete derivatization.
-
Stability: The Girard-T adducts were reported to be stable for several days at room temperature or when refrigerated.
Protocol 3: Derivatization of Ecdysteroids with Girard's Reagents
This protocol details the derivatization of ecdysteroids, highlighting the importance of solvent and temperature optimization.[6][7]
-
Reaction Setup: Spike 10 µL of a 5 mM ecdysone stock solution into 1 mL of 70% methanol, 70% ethanol, or 70% isopropanol.
-
Reagent Addition: Add 50 µL of glacial acetic acid and 50 mg of the Girard reagent.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 50°C for methanol, 70°C for ethanol, 85°C for isopropanol).
-
Reaction Monitoring: Withdraw aliquots at different time intervals and neutralize with methanol containing 1% NH4OH for analysis.
Conclusion
Derivatization with (2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium chloride (Girard's Reagent T) is a robust and reproducible method for enhancing the detection of carbonyl-containing compounds in mass spectrometry. The key to achieving high reproducibility lies in the careful optimization and consistent application of the experimental protocol, including reaction time, temperature, reagent concentration, and pH. While direct comparative studies on reproducibility are limited, the available data from method validations suggest that GT derivatization can achieve good precision, making it a valuable tool for quantitative analysis in various research and development fields. The choice of derivatization reagent will ultimately depend on the specific analyte, the analytical instrumentation available, and the specific goals of the analysis, such as maximizing sensitivity or achieving a particular fragmentation pattern for structural elucidation.
References
- 1. escholarship.org [escholarship.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fortunejournals.com [fortunejournals.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative analysis of different Girard's reagents for comprehensive steroid profiling
For researchers, scientists, and drug development professionals, the sensitive and accurate profiling of steroids is a critical analytical challenge. Girard's reagents offer a powerful solution by "charge-tagging" keto-steroids, thereby enhancing their ionization efficiency and detectability in mass spectrometry-based analyses. This guide provides a comparative analysis of the most common Girard's reagents—T and P—and includes available data on Girard's Reagent C, to aid in the selection of the optimal derivatization strategy for comprehensive steroid profiling.
Introduction to Girard's Reagents
Girard's reagents are a family of cationic hydrazide derivatives that react with the ketone functional groups present in many steroids to form hydrazones. This derivatization introduces a permanent positive charge to the steroid molecule, significantly improving its ionization efficiency in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. The two most prominent reagents in this class are Girard's Reagent T (GirT), which contains a trimethylammonium headgroup, and Girard's Reagent P (GirP), which features a pyridinium moiety. A less common variant, Girard's Reagent C (GirC), possesses a carboxylic acid group and has been explored for analysis in negative ion mode.
This guide will delve into a comparative analysis of these reagents, presenting available quantitative data, detailed experimental protocols, and a visual representation of the analytical workflow.
Comparative Performance of Girard's Reagents
The choice of Girard's reagent can influence derivatization efficiency, chromatographic behavior, and mass spectrometric sensitivity. While the literature lacks a single, comprehensive study directly comparing all reagents across a wide range of steroids under identical conditions, a summary of findings from various studies provides valuable insights.
Table 1: Structures of Common Girard's Reagents
| Reagent | Cationic Group | Chemical Structure |
| Girard's Reagent T (GirT) | Trimethylammonium | (H₃C)₃N⁺CH₂CONHNH₂ |
| Girard's Reagent P (GirP) | Pyridinium | C₅H₅N⁺CH₂CONHNH₂ |
| Girard's Reagent C (GirC) | Carboxylic Acid | HOOCCH₂CONHNH₂ |
Quantitative Data Summary
The following tables summarize key performance metrics for Girard's reagents based on published studies. It is important to note that direct comparisons of Limits of Detection (LODs) can be challenging due to variations in instrumentation and experimental conditions across different studies.
Table 2: Comparison of Derivatization Efficiency and Sensitivity
| Reagent | Steroid Class | Key Findings | Reference |
| Girard T vs. Girard P | Ecdysteroids | Similar derivatization efficiency. GirT derivatives eluted slightly earlier and offered slightly better sensitivity (less than 2-fold).[1] | [1] |
| Girard P vs. Girard T | Testosterone and Nandrolone Esters | Girard P provided the best results compared to underivatized compounds and Girard T derivatives. | [2] |
| Girard P | Androgenic Steroids | Signal enhancements of up to 33 times relative to the native species. | [3] |
| Girard C | Ecdysteroids | Did not increase detection sensitivity in negative ion mode compared to the native ecdysone. | [1] |
Table 3: Reported Limits of Detection (LODs) for Steroids Derivatized with Girard's Reagents
| Reagent | Steroid | Matrix | LOD | Reference |
| Girard T | Various Endogenous and Exogenous Steroids | Serum | 50 - 500 pg/mL | [4] |
| Girard P | 20 Endogenous Anabolic Steroid Esters | Dried Blood Spots | Lower than previous methods (specific values not stated) | [5] |
| Girard P | Testosterone | Serum | 1 pg/mL (LLOQ) | [2] |
| Girard P | Free Testosterone | Serum Ultrafiltrate | 0.5 pg/mL (LLOQ) | [2] |
| Girard P | Testosterone | Dried Blood Spots | 40 pg/mL (LLOQ) | [2] |
Experimental Protocols
The following is a generalized protocol for the derivatization of keto-steroids using Girard's reagents, based on common methodologies found in the literature.[1][6] Researchers should optimize these conditions for their specific steroids of interest and analytical instrumentation.
Materials:
-
Girard's Reagent T or P
-
Methanol (HPLC grade)
-
Acetic Acid (glacial)
-
Water (HPLC grade)
-
Steroid standards and samples
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen evaporator or centrifugal vacuum concentrator
-
LC-MS system
Procedure:
-
Sample Preparation:
-
For biological samples, perform an appropriate extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the steroid fraction.
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
-
Derivatization Reaction:
-
Reconstitute the dried steroid extract or standard in a reaction solvent. A common solvent system is a mixture of methanol and acetic acid (e.g., 9:1 v/v).
-
Prepare a stock solution of the Girard's reagent (e.g., 1 mg/mL in water).
-
Add the Girard's reagent solution to the steroid solution. The molar excess of the reagent should be optimized but is typically high to drive the reaction to completion.
-
Add acetic acid to catalyze the reaction. The final concentration of acetic acid is typically around 5-10%.
-
Vortex the mixture gently to ensure thorough mixing.
-
-
Incubation:
-
Incubate the reaction mixture at an elevated temperature. Common conditions range from 37°C to 85°C.[1][6]
-
The reaction time can vary from 15 minutes to overnight, depending on the reactivity of the keto group on the steroid.[1][6] Optimization of both temperature and time is crucial for achieving maximum derivatization yield.
-
-
Sample Clean-up (Optional but Recommended):
-
After the reaction, the sample may be purified to remove excess reagent and by-products. Solid-phase extraction (SPE) is a common method for this purpose.
-
-
Final Preparation for LC-MS Analysis:
-
Evaporate the reaction mixture or the purified sample to dryness.
-
Reconstitute the derivatized steroids in a solvent compatible with the LC-MS mobile phase (e.g., 50:50 methanol:water).
-
-
LC-MS Analysis:
-
Inject the reconstituted sample into the LC-MS system.
-
Analysis is typically performed in positive ion mode.
-
For tandem mass spectrometry, a characteristic neutral loss of the Girard's reagent moiety (trimethylamine for GirT, pyridine for GirP) can be used for precursor ion or neutral loss scans, or for setting up Multiple Reaction Monitoring (MRM) transitions.
-
Workflow for Steroid Profiling using Girard's Reagents
The following diagram illustrates the general workflow for the comprehensive profiling of keto-steroids using Girard's reagent derivatization followed by LC-MS analysis.
Caption: Workflow for steroid profiling using Girard's reagents.
Conclusion
Girard's reagents, particularly T and P, are invaluable tools for enhancing the sensitivity of keto-steroid analysis by mass spectrometry. The choice between Girard T and P may depend on the specific steroid class and the analytical instrumentation available, with some studies suggesting slight advantages for one over the other in certain applications. While Girard P appears to be more frequently cited in recent literature for a broad range of steroids, both reagents offer significant improvements in signal intensity. Girard C has shown limited utility in the studies available. For any comprehensive steroid profiling study, it is imperative to optimize the derivatization conditions to ensure complete reaction and achieve the highest possible sensitivity. The workflow and protocols provided in this guide serve as a foundation for developing robust and sensitive methods for the quantification of steroids in various biological matrices.
References
- 1. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of androgenic steroid Girard P hydrazones using multistage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of 20 endogenous anabolic steroid esters with Girard's Reagent P derivatization in dried blood spots using UPLC-Q-Orbitrap-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
Quantitative Performance of (2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium chloride (Girard's Reagent T) in Various Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the quantitative performance of (2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium chloride, commonly known as Girard's Reagent T (GirT), in the analysis of carbonyl-containing compounds in various biological matrices. GirT is a chemical derivatization agent widely employed in mass spectrometry-based analyses to enhance the ionization efficiency and, consequently, the detection sensitivity of aldehydes and ketones. This is achieved by introducing a permanently positively charged quaternary ammonium group onto the target analyte.
This document compares the performance of GirT with other common derivatization reagents, presenting available experimental data to aid researchers in selecting the most appropriate method for their analytical needs.
Mechanism of Action and Analytical Advantage
Girard's Reagent T reacts with the carbonyl group of aldehydes and ketones to form a stable hydrazone. This reaction introduces a pre-charged cationic moiety, which significantly improves the ionization efficiency of the derivatized analyte in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[1][2] This leads to several analytical advantages:
-
Enhanced Sensitivity: A substantial increase in signal intensity, often by one to two orders of magnitude, allows for the detection and quantification of low-abundance carbonyl compounds.[3]
-
Improved Specificity: The derivatization is specific to carbonyl groups, reducing background noise and interference from other matrix components.
-
Simplified Spectra: The formation of a single, permanently charged derivative simplifies the mass spectrum by minimizing the formation of various adducts (e.g., [M+Na]+, [M+K]+).
-
Facilitated Profiling: The derivatized compounds exhibit a characteristic neutral loss of trimethylamine (59 Da) upon collision-induced dissociation, which can be used for the targeted profiling of all derivatized analytes in a complex sample.[4]
Comparative Quantitative Performance
The following tables summarize the quantitative performance of Girard's Reagent T and its common alternatives for the analysis of various carbonyl compounds in different biological matrices. It is important to note that direct head-to-head comparative studies with a comprehensive set of validation parameters for the same analyte and matrix are limited in the published literature. The data presented here is compiled from various sources to provide a comparative overview.
Analysis of Steroids in Serum/Plasma
| Analyte | Derivatization Reagent | Matrix | LOD | LOQ | Linearity | Recovery | Citation |
| Testosterone | Girard's Reagent P | Human Serum | - | - | - | - | [5][6] |
| No Derivatization | Human Serum | 9.71 pmol/L (0.280 ng/dL) | 32.9 pmol/L (0.950 ng/dL) | 17.3 pmol/L - 45.1 nmol/L | - | [7][8] | |
| No Derivatization | Human Serum | 1 ng/dL | 2 ng/dL | 0 - 1263 ng/dL | ~90% | [9] | |
| Androstenedione, 17-hydroxyprogesterone, Cortisol | Girard's Reagent T | Plasma | - | - | - | - | [4] |
| Various Steroids | Hydroxylamine | Human Serum | - | 0.05–5 ng/mL | R² > 0.9895 | 84.5–120% | [10] |
LOD: Limit of Detection, LOQ: Limit of Quantitation. Data presented as "-" indicates the information was not specified in the cited source.
Analysis of Steroids and Metabolites in Urine
| Analyte | Derivatization Reagent | Matrix | LOD | LOQ | Linearity | Recovery | Citation |
| Oxosteroid Metabolites | Girard's Reagent T | Urine | - | - | - | - | [11] |
| Cortisol and Metabolites | No Derivatization | Human Urine | 0.01 ng/mL | 0.05 ng/mL | R² > 0.995 | 65-95% | [12] |
| Cortisol and Cortisone | No Derivatization | Human Urine | - | LLOQ: 5-600 ng/mL | - | >94% | [2] |
LOD: Limit of Detection, LOQ: Limit of Quantitation, LLOQ: Lower Limit of Quantitation. Data presented as "-" indicates the information was not specified in the cited source.
Analysis of Aldehydes in Biological Matrices
| Analyte | Derivatization Reagent | Matrix | LOD | LOQ | Linearity | Precision (%RSD) | Citation |
| Lipid Aldehydes | Girard's Reagent T | Tissue | - | - | 10 - 1000 ng/mL | 1.09% - 21.3% | [13] |
| Hexanal, Heptanal | 2,4-Dinitrophenylhydrazine (DNPH) | Urine | 800 nmol/L, 400 nmol/L | - | - | - | [14] |
| Hexanal, Heptanal | 2,4-Dinitrophenylhydrazine (DNPH) | Blood | 0.79 nmol/L, 0.80 nmol/L | - | - | - | [15] |
LOD: Limit of Detection, LOQ: Limit of Quantitation. Data presented as "-" indicates the information was not specified in the cited source.
Experimental Protocols
Derivatization of Steroids in Serum with Girard's Reagent P
This protocol is adapted from a method for the analysis of testosterone, androstenedione, and DHEA in human serum.[6]
-
Sample Preparation: To 100 µL of serum, add an internal standard solution. Perform a liquid-liquid extraction with methyl tert-butyl ether (MTBE).
-
Derivatization: Evaporate the organic extract to dryness under nitrogen. Reconstitute the residue in 200 µL of 10% acetic acid in methanol. Add 20 µL of Girard's Reagent P (1 mg/mL in water).
-
Reaction: Incubate the mixture at 60°C for 10 minutes.
-
Final Preparation: Evaporate the sample to dryness again under nitrogen and reconstitute in 100 µL of 50:50 methanol:water for LC-MS/MS analysis.
Derivatization of Lipid Aldehydes in Tissue with Girard's Reagent T
This protocol is based on a method for the analysis of lipid aldehydes in placental tissue.[13]
-
Sample Preparation: Homogenize the tissue sample and perform a lipid extraction.
-
Derivatization: To the lipid extract, add a 12 mM solution of Girard's Reagent T in acetonitrile containing a small amount of formic acid to catalyze the reaction.
-
Reaction: Incubate the mixture at room temperature for 2 hours.
-
LC-MS/MS Analysis: The reaction mixture can be directly analyzed by LC-MS/MS.
Derivatization of Aldehydes with 2,4-Dinitrophenylhydrazine (DNPH)
DNPH is a widely used reagent for the analysis of aldehydes and ketones. The reaction forms a stable 2,4-dinitrophenylhydrazone derivative.[16]
-
Reaction: The sample containing carbonyl compounds is mixed with a solution of DNPH in a suitable solvent (often acidified acetonitrile or methanol).
-
Incubation: The reaction is typically carried out at room temperature. The reaction time can vary depending on the specific analytes and matrix.
-
Analysis: The resulting hydrazones are then analyzed, commonly by HPLC with UV detection or by LC-MS.
Visualizations
Derivatization Reaction and Analytical Workflow
The following diagram illustrates the general workflow for the analysis of carbonyl compounds using Girard's Reagent T derivatization followed by LC-MS/MS analysis.
Caption: General workflow for carbonyl analysis using GirT derivatization.
Chemical Reaction of Girard's Reagent T with a Ketone
This diagram shows the chemical reaction between Girard's Reagent T and a generic ketone, resulting in the formation of a positively charged hydrazone.
Caption: Reaction of a ketone with Girard's Reagent T.
Conclusion
Girard's Reagent T is a highly effective derivatizing agent for the quantitative analysis of aldehydes and ketones in complex biological matrices. Its ability to introduce a permanent positive charge onto target analytes leads to significant improvements in sensitivity and specificity in mass spectrometry-based methods.
While direct, comprehensive comparisons with other derivatization reagents are not always available in the literature, the existing data suggests that GirT and its analogue, GirP, offer excellent performance, particularly for the analysis of steroids and other low-abundance carbonyls. The choice of the optimal derivatization reagent will ultimately depend on the specific analyte, the matrix, and the analytical instrumentation available. For analytes that are difficult to ionize, GirT provides a robust and sensitive solution. However, for some applications, other reagents like hydroxylamine or DNPH may also provide suitable performance and should be considered based on the specific requirements of the assay. Further head-to-head validation studies are needed to provide a more definitive comparison of these reagents across a wider range of applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 6. escholarship.org [escholarship.org]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a serum total testosterone liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay calibrated to NIST SRM 971 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Steroids by High Performance Liquid Chromatography-Fluorescence | Encyclopedia MDPI [encyclopedia.pub]
- 13. fortunejournals.com [fortunejournals.com]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Girard's Reagent T: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of (2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium chloride, commonly known as Girard's Reagent T, is critical for maintaining a safe and compliant laboratory environment. This guide provides detailed procedural steps for its disposal, tailored for researchers, scientists, and drug development professionals.
Girard's Reagent T, with the CAS number 123-46-6, is a chemical compound used as a derivatizing agent in analytical chemistry.[1][2] Proper handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination.
Hazard Identification and Safety Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with Girard's Reagent T. According to safety data sheets, this compound can cause skin and serious eye irritation, and may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Hand Protection | Wear appropriate protective gloves. |
| Eye/Face Protection | Use chemical safety goggles or a face shield.[3] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[4] |
| Respiratory Protection | In case of insufficient ventilation, wear a suitable respirator.[4] |
Step-by-Step Disposal Protocol
The primary method for the disposal of Girard's Reagent T is to treat it as chemical waste and engage a licensed disposal company.[3] Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol for Disposal:
-
Containment: Ensure the waste Girard's Reagent T, whether in solid form or in solution, is stored in a clearly labeled, sealed, and suitable container.[3]
-
Labeling: The container must be labeled with the full chemical name: "(2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium;chloride" or "Girard's Reagent T," the CAS number "123-46-6," and appropriate hazard symbols.
-
Storage: Store the waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.[3][4]
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and certified hazardous waste disposal company.[3] Provide the disposal company with a copy of the Safety Data Sheet (SDS).
-
Spill Management: In case of a spill, sweep up the solid material and place it in a suitable, closed container for disposal.[3] Avoid generating dust.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of Girard's Reagent T.
Caption: Decision-making workflow for the safe disposal of Girard's Reagent T.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of Girard's Reagent T, fostering a culture of safety and regulatory compliance.
References
Essential Safety and Logistical Information for Handling (2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium;chloride (Girard's Reagent T)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents. This document provides essential, immediate safety and logistical information for (2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium;chloride, also known as Girard's Reagent T (CAS No. 123-46-6).[1][2][3][4] Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.
Chemical Identification and Hazards:
-
Synonyms: (Carboxymethyl)trimethylammonium chloride hydrazide, Betaine hydrazide hydrochloride, Trimethylacetohydrazideammonium (chloride).[1][2]
-
Appearance: White to almost white crystalline powder.[1]
-
Hazards: This substance is a flammable solid and poses a risk of explosion if heated under confinement.[1] It is harmful if inhaled or swallowed and causes irritation to the eyes, skin, and respiratory tract.[1][2][3] The toxicological properties have not been fully investigated.[1][4]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is essential to prevent exposure. The following table summarizes the required PPE for handling Girard's Reagent T.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | - Gloves: Wear appropriate protective gloves to prevent skin exposure.[1][2][5] - Clothing: Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[1][2] Impervious clothing is recommended.[2] |
| Respiratory Protection | Use a suitable respirator.[2] Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1] An N95 (US) type respirator is also suggested. Respiratory protection may not be required if adequate ventilation is available.[3] |
Operational and Disposal Plans
Handling and Storage:
-
Minimize dust generation and accumulation.[1]
-
Avoid breathing dust, vapor, mist, or gas.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Use only in a well-ventilated area, preferably with local exhaust ventilation.[1][2][3][4]
-
Keep the container tightly closed and store in a cool, dry place away from heat, sparks, and flame.[1][4]
Spill Management:
-
Evacuate Personnel: Evacuate personnel to safe areas.[2]
-
Containment: Prevent further leakage or spillage.[2] Keep the product away from drains and water courses.[2]
-
Cleanup:
Disposal:
-
Dispose of the contents and container in accordance with local, state, and federal regulations.[2][3]
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[2][3] Seek medical attention.[1] |
| Skin | Remove contaminated clothing and shoes.[1][2] Flush skin with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention.[1] Wash clothing before reuse.[1] |
| Ingestion | Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1][3] Seek medical attention.[1] |
| Inhalation | Remove the person from exposure to fresh air immediately.[1][2][3] If breathing is difficult, give oxygen.[1] If the person is not breathing, give artificial respiration.[3] Seek medical attention.[1] |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
Caption: A workflow diagram illustrating the key steps for the safe handling of Girard's Reagent T.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Girard's Reagent T - Safety Data Sheet [chemicalbook.com]
- 4. 2-Hydrazino-N,N,N-trimethyl-2-oxo-ethanaminium chloride(123-46-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
